molecular formula C6H11NO2 B1627627 Methyl 2-(dimethylamino)prop-2-enoate CAS No. 20664-47-5

Methyl 2-(dimethylamino)prop-2-enoate

Número de catálogo: B1627627
Número CAS: 20664-47-5
Peso molecular: 129.16 g/mol
Clave InChI: SOTYGGXREPPRCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl 2-(dimethylamino)prop-2-enoate is a chemical compound of interest in organic synthesis and materials science research. As a multifunctional monomer, it may be investigated for its potential in polymer chemistry, particularly in the creation of specialty copolymers with tailored properties. Its molecular structure, featuring both an ester and a tertiary amino group, makes it a candidate for developing advanced materials, including pH-responsive polymers or functional surfaces. Researchers might also explore its utility as a building block in pharmaceutical synthesis or as a ligand precursor in catalytic systems. This product is intended for laboratory research purposes by qualified professionals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions. Researchers should consult the relevant safety data sheets and conduct their own verification of the compound's properties and suitability for specific applications. Specific data on its mechanism of action, spectral properties, and optimal application conditions should be confirmed through direct experimental validation.

Propiedades

IUPAC Name

methyl 2-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(7(2)3)6(8)9-4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTYGGXREPPRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568509
Record name Methyl 2-(dimethylamino)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20664-47-5
Record name Methyl 2-(dimethylamino)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide on Methyl (Dimethylamino)prop-2-enoate: Physical Properties, Mechanistic Insights, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Isomeric Differentiation

In advanced organic synthesis and drug development, methyl (dimethylamino)prop-2-enoate represents a fascinating class of functionalized alkenes. However, researchers must strictly differentiate between its two primary regioisomers, as their electronic properties and synthetic utilities diverge completely:

  • Methyl 2-(dimethylamino)prop-2-enoate (The α -Isomer): This is a highly specialized, transient captodative alkene. It features both an electron-donating group (dimethylamino) and an electron-withdrawing group (methyl ester) on the exact same vinylic carbon. This localized push-pull dynamic stabilizes radical intermediates, making it a niche target for specific cycloadditions and radical polymerizations.

  • Methyl 3-(dimethylamino)prop-2-enoate (The β -Isomer): Widely known as methyl 3-(dimethylamino)acrylate (CAS: 999-59-7), this is a stable, commercially ubiquitous push-pull enamine. The separation of the electron-donating and withdrawing groups across the double bond creates a highly polarized, reactive β -carbon.

Because the β -isomer is the primary reagent utilized in pharmaceutical workflows (particularly for synthesizing pyrimidines, pyrazoles, and fluoroquinolones), this whitepaper focuses on the physical properties, mechanistic causality, and experimental protocols associated with Methyl 3-(dimethylamino)prop-2-enoate , while acknowledging the theoretical framework of its captodative α -counterpart.

Physical and Chemical Properties

Accurate physical characterization is critical for downstream purification and reaction scaling. The β -isomer exhibits a melting point that straddles ambient room temperature, meaning it can present as either a viscous yellow liquid or a crystalline solid depending on ambient conditions and purity .

Table 1: Quantitative Physical Properties of Methyl 3-(dimethylamino)acrylate
PropertyValueExperimental Significance
IUPAC Name Methyl (2E)-3-(dimethylamino)prop-2-enoateDenotes the trans (E) stereochemistry predominantly adopted for steric relief.
CAS Number 999-59-7Essential for procurement and regulatory tracking.
Molecular Formula C 6​ H 11​ NO 2​ -
Molecular Weight 129.16 g/mol Used for precise stoichiometric calculations.
Melting Point 41 °C – 49 °CRequires gentle heating (e.g., water bath) to liquefy before volumetric transfer.
Boiling Point 163.6 °C (760 mmHg) / 115 °C (3.0 mmHg)High boiling point necessitates vacuum distillation for purification.
Density ~1.0 g/cm³Important for liquid-liquid extraction partitioning.
Appearance Yellowish liquid to white/yellow solidColoration is indicative of conjugated enamine π -system.

Mechanistic Causality: Electronic Effects in Enamine Systems

To master the application of methyl 3-(dimethylamino)acrylate, scientists must understand the causality behind its reactivity .

The molecule is a classic "push-pull" system. The nitrogen atom's lone pair (the "push") delocalizes through the vinylic π -system into the electrophilic carbonyl oxygen of the ester (the "pull"). This extended conjugation creates a permanent dipole. Consequently, the β -carbon becomes highly susceptible to nucleophilic attack, while the α -carbon exhibits nucleophilic character.

When reacted with binucleophiles (like hydrazines or amidines), the system undergoes an initial Michael-type addition at the β -carbon, followed by the expulsion of dimethylamine gas (a self-driving thermodynamic step), and finally an intramolecular cyclization at the ester carbonyl .

Mechanism A Push-Pull Enamine (Methyl 3-dimethylaminoacrylate) C Tetrahedral Intermediate (C-N Bond Formation) A->C Nucleophilic Attack B Nucleophile (e.g., Hydrazine) B->C D Elimination Step (- Dimethylamine gas) C->D Leaving Group Expulsion E Cyclization (Heterocycle Product) D->E Intramolecular Condensation

Mechanistic pathway of methyl 3-(dimethylamino)acrylate reacting with a nucleophile.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems . By incorporating in-process analytical checkpoints, researchers can verify the integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of Methyl 3-(dimethylamino)acrylate

This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to convert an active methylene compound (methyl acetate) into the target enamine.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, nitrogen-purged 250 mL round-bottom flask, charge 1.0 equivalent (100 mmol) of methyl acetate and 1.5 equivalents (150 mmol) of DMF-DMA.

  • Solvent Addition: Add 50 mL of anhydrous toluene to act as a heat-transfer medium and to facilitate the azeotropic removal of methanol.

  • Thermal Activation: Attach a Dean-Stark apparatus. Heat the mixture to reflux (~110 °C).

    • Causality: The thermal energy overcomes the activation barrier for the condensation, while the Dean-Stark trap continuously removes the methanol byproduct, driving the equilibrium toward the product via Le Chatelier's principle.

  • Validation Checkpoint 1 (In-Process): After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using 70:30 Hexanes:Ethyl Acetate. The disappearance of the starting material validates reaction completion.

  • Isolation: Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Subject the crude yellow oil to vacuum distillation. Collect the fraction boiling at 115 °C under 3.0 mmHg.

  • Validation Checkpoint 2 (Final): Analyze via 1 H-NMR. The presence of two distinct singlets at ~2.8 ppm and ~3.1 ppm (representing the restricted rotation of the N,N-dimethyl groups) and vinylic doublets at ~4.5 ppm and ~7.4 ppm confirms the (E)-isomer structure .

Workflow S1 1. Substrate Preparation Active Methylene + DMF-DMA S2 2. Thermal Activation Reflux under N2 (110 °C) S1->S2 Heat S3 3. Byproduct Removal Azeotropic Distillation of Methanol S2->S3 Shift Equilibrium S4 4. Isolation Vacuum Distillation (115 °C / 3 mmHg) S3->S4 Purify S5 5. Verification 1H-NMR and GC-MS Analysis S4->S5 Validate Integrity

Standard experimental workflow for the synthesis and isolation of the target enamine.

Safety, Handling, and Storage

Methyl 3-(dimethylamino)acrylate is a reactive electrophile and must be handled with stringent safety protocols:

  • Toxicity: It is classified as an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed.

  • PPE: Handling requires nitrile gloves (minimum thickness 0.4 mm), safety goggles, and manipulation within a certified chemical fume hood.

  • Storage: To prevent premature hydrolysis or spontaneous polymerization, store the compound in a tightly sealed amber vial under an inert argon atmosphere at 2–8 °C.

References

  • National Center for Biotechnology Information (PubChem). "methyl (2E)-3-(dimethylamino)prop-2-enoate | C6H11NO2 | CID 5369115." PubChem Database. URL:[Link]

  • Arava, V. R., et al. "New reagents from N,N-Dimethyl amino methoxy methylenium methyl sulphate - Synthesis of 3-dimethylamino acrylonitriles." Der Pharma Chemica, 2010, 2(3): 178-186. URL:[Link]

Methyl 2-(dimethylamino)prop-2-enoate spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of Methyl 2-(dimethylamino)prop-2-enoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for methyl 2-(dimethylamino)prop-2-enoate (C₆H₁₁NO₂), a key intermediate in organic synthesis. As a molecule combining the functionalities of an enamine and an α,β-unsaturated ester, its structural elucidation presents a valuable case study for the application of modern spectroscopic techniques. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.

Introduction: The Structural Significance of Methyl 2-(dimethylamino)prop-2-enoate

Methyl 2-(dimethylamino)prop-2-enoate is a fascinating molecule that embodies the electronic interplay between a powerful electron-donating group (the dimethylamino enamine nitrogen) and a conjugating electron-withdrawing group (the methyl ester). This push-pull system results in a highly polarized π-electron system, which significantly influences its reactivity and dictates its unique spectroscopic signature.

Accurate characterization is paramount for ensuring purity, confirming identity, and understanding the reactivity of such intermediates in complex synthetic pathways. A multi-technique spectroscopic approach, leveraging NMR, IR, and MS, is not merely a quality control step but a fundamental necessity for unambiguous structural confirmation. This guide will deconstruct the spectral data from each technique to build a cohesive and validated structural assignment.

Caption: Molecular Structure of Methyl 2-(dimethylamino)prop-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For methyl 2-(dimethylamino)prop-2-enoate, it reveals the profound electronic effects of the enamine and ester functionalities.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: A sample of ~5-10 mg of methyl 2-(dimethylamino)prop-2-enoate is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solvating power for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used to collect ¹H (single pulse) and ¹³C (proton-decoupled) spectra, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct map of the different types of protons in the molecule. The strong polarization of the C=C double bond by the adjacent nitrogen and carbonyl groups leads to a distinct and predictable pattern for the vinyl protons.

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~7.5 - 7.71HDoublet~13-14Hᵦ (vinyl)
~4.5 - 4.71HDoublet~13-14Hₐ (vinyl)
~3.6 - 3.73HSinglet--OCH₃ (ester)
~2.9 - 3.16HSinglet--N(CH₃ )₂ (amino)

Causality and Interpretation:

  • Vinyl Protons (Hₐ and Hᵦ): The most striking feature is the large chemical shift difference between the two vinyl protons. The proton at the β-position (Hᵦ, ~7.6 ppm), adjacent to the nitrogen, is significantly downfield. This is due to the strong electron-donating effect of the nitrogen lone pair, which increases electron density at the α-carbon through resonance, thereby deshielding the β-proton. Conversely, the α-proton (Hₐ, ~4.6 ppm) is relatively shielded.

  • Stereochemistry: The large coupling constant (J ≈ 13-14 Hz) between Hₐ and Hᵦ is characteristic of a trans relationship across the double bond, confirming the (E)-isomer as the predominant form.[1]

  • Methyl Groups: The singlet at ~3.65 ppm is characteristic of the methyl ester protons (-OCH₃). The singlet at ~2.95 ppm, integrating to six protons, is assigned to the two equivalent methyl groups of the dimethylamino moiety. Its downfield shift relative to a simple alkane is due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The polarization of the π-system is even more evident in the carbon chemical shifts.

Chemical Shift (δ, ppm)Assignment
~168-170C =O (ester carbonyl)
~150-155C ᵦ (vinyl)
~80-85C ₐ (vinyl)
~50-52-OC H₃ (ester)
~40-45-N(C H₃)₂ (amino)

Causality and Interpretation:

  • Carbonyl Carbon: The signal at ~169 ppm is typical for an ester carbonyl carbon.

  • Vinyl Carbons (Cₐ and Cᵦ): The extreme polarization of the double bond is the most informative aspect of the spectrum. The β-carbon (Cᵦ), directly attached to the nitrogen, is highly deshielded (~152 ppm) due to the resonance contribution of the nitrogen lone pair. In contrast, the α-carbon (Cₐ) is exceptionally shielded (~82 ppm) because resonance places a partial negative charge on this position. This large difference in chemical shifts is a hallmark of enamine systems.[2]

  • Methyl Carbons: The ester methyl carbon (-OCH₃) appears around 51 ppm, while the N-methyl carbons (-N(CH₃)₂) are observed around 42 ppm.

nmr_logic cluster_HNMR ¹H NMR Interpretation cluster_CNMR ¹³C NMR Interpretation H_beta Hᵦ (~7.6 ppm) Highly Deshielded H_alpha Hₐ (~4.6 ppm) Shielded J_coupling J ≈ 13-14 Hz E_isomer (E)-Stereochemistry J_coupling->E_isomer Indicates trans geometry C_beta Cᵦ (~152 ppm) Highly Deshielded C_alpha Cₐ (~82 ppm) Highly Shielded Resonance Resonance Effect (N lone pair donation) Resonance->H_beta Deshields β-Proton Resonance->C_beta Deshields β-Carbon Resonance->C_alpha Shields α-Carbon (Increased e⁻ density)

Caption: Logic flow for NMR spectral interpretation based on resonance effects.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Technique Selection: Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation. A single drop of the neat liquid sample is placed on the ATR crystal. Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two sodium chloride (NaCl) salt plates.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Spectral Analysis

The IR spectrum of methyl 2-(dimethylamino)prop-2-enoate is dominated by strong absorptions from the α,β-unsaturated ester and the C-N bond.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2950-2800MediumC-H (sp³) stretching (methyl groups)
~1700-1715StrongC=O stretching (α,β-unsaturated ester)
~1610-1630StrongC=C stretching (enamine)
~1250-1300StrongC-O stretching (ester, =C-O-C)
~1150-1170StrongC-O stretching (ester, O-C-C)

Causality and Interpretation:

  • Carbonyl Stretch (C=O): The C=O stretching frequency appears around 1710 cm⁻¹. This is a lower frequency compared to a typical saturated aliphatic ester (1735-1750 cm⁻¹).[3][4] This shift to lower wavenumber (a "red shift") is a direct consequence of conjugation with the C=C double bond. Resonance delocalizes the π-electrons, reducing the double-bond character of the carbonyl group and weakening the bond, which in turn lowers its vibrational frequency.

  • Alkene Stretch (C=C): A strong band is observed around 1620 cm⁻¹. This absorption is significantly more intense than in a typical alkene due to the large change in dipole moment during the vibration, a direct result of the polarized enamine system.

  • C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) contains strong, characteristic bands for the C-O stretches of the ester group and the C-N stretch of the dimethylamino group.[3][5]

  • Absence of N-H Stretch: Critically, there is no absorption band in the 3300-3500 cm⁻¹ region, which confirms the tertiary nature of the amine, as there are no N-H bonds present.[6][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

  • Ionization: Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation. A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing one electron to be ejected, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Spectral Analysis

The EI mass spectrum provides key structural information based on the observed molecular ion and fragment ions.

Mass-to-Charge (m/z)Relative Intensity (%)Proposed Fragment
129High[M]⁺• (Molecular Ion)
114Medium[M - CH₃]⁺
98High[M - OCH₃]⁺
70High[M - COOCH₃]⁺•
58Medium[CH₂=N(CH₃)₂]⁺

Causality and Interpretation:

  • Molecular Ion (M⁺•): The peak at m/z 129 corresponds to the molecular weight of the compound (C₆H₁₁NO₂ = 129.16 g/mol ).[1] The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule .[6]

  • Key Fragmentation Pathways:

    • Loss of Methoxy Radical (-•OCH₃): A prominent peak at m/z 98 arises from the cleavage of the ester's O-CH₃ bond, forming a stable acylium ion. This is a characteristic fragmentation for methyl esters.

    • Loss of Carbomethoxy Radical (-•COOCH₃): The peak at m/z 70 results from the loss of the entire carbomethoxy group.

    • α-Cleavage: The peak at m/z 58 is likely due to an α-cleavage adjacent to the nitrogen, a typical fragmentation pathway for amines, although rearrangement would be required in this vinylic system. A more likely pathway to a stable iminium-type ion involves rearrangement.

fragmentation M [C₆H₁₁NO₂]⁺• m/z = 129 F1 [M - OCH₃]⁺ m/z = 98 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺• m/z = 70 M->F2 - •COOCH₃ F3 [M - CH₃]⁺ m/z = 114 M->F3 - •CH₃

Caption: Key fragmentation pathways for methyl 2-(dimethylamino)prop-2-enoate in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides an unambiguous structural confirmation of methyl 2-(dimethylamino)prop-2-enoate. Each technique offers complementary and self-validating information:

  • NMR definitively establishes the carbon-hydrogen framework, connectivity, and the (E)-stereochemistry of the double bond, highlighting the powerful electronic push-pull effects of the enamine system.

  • IR confirms the presence of the key functional groups—an α,β-unsaturated ester and a tertiary amine—and demonstrates the effect of conjugation on the carbonyl bond strength.

  • MS verifies the molecular weight and corroborates the structure through predictable fragmentation patterns characteristic of esters and amines, adhering to the Nitrogen Rule.

This multi-faceted approach exemplifies a robust protocol for the structural elucidation of complex organic intermediates, providing the high level of confidence required by research and drug development professionals.

References

  • Walton, W. L., & Hughes, R. B. (1956). Infrared Spectra of α,β-Unsaturated Esters. Analytical Chemistry, 28(8), 1388-1391. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. [Link]

  • Reusch, W. (n.d.). Table of Characteristic IR Absorptions. Michigan State University. [Link]

  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Oregon State University. (2020). Spectroscopy of Amines. CH 336. [Link]

  • Aasen, A. J., et al. (1969). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society C: Organic, 14, 1490-1493. [Link]

  • Ahmed, M. G., & Hickmott, P. W. (1977). Enamine chemistry. Part 22. Carbon-13 nuclear magnetic resonance spectra of acyclic enamines. Journal of the Chemical Society, Perkin Transactions 2, 838-841. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (2E)-3-(dimethylamino)prop-2-enoate. PubChem Compound Database. [Link]

  • Spange, S., et al. (2010). Identification of methacrylates and acrylates in dental materials by mass spectrometry. Journal of Analytical and Applied Pyrolysis, 89(2), 217-223. [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-(dimethylamino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-(dimethylamino)prop-2-enoate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's behavior in various solvent systems. This document will delve into the theoretical underpinnings of its solubility, present a qualitative solubility profile, and provide a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction: The Significance of Solubility in Application

Methyl 2-(dimethylamino)prop-2-enoate is a functionalized acrylate monomer. Its molecular structure, featuring both a polar ester group and a tertiary amine, alongside a polymerizable double bond, makes it a valuable building block in the synthesis of polymers for a range of applications, including coatings, adhesives, and biomedical materials. The solubility of this monomer is a critical parameter that dictates its handling, reactivity, and the homogeneity of polymerization reactions. An understanding of its solubility profile is paramount for successful formulation, process development, and quality control.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] The molecular structure of Methyl 2-(dimethylamino)prop-2-enoate contains several key features that influence its solubility:

  • Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Tertiary Amine Group (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor. This group also introduces a degree of basicity to the molecule.

  • Alkene Group (C=C): This is a nonpolar functionality.

  • Alkyl Backbone: The hydrocarbon portions of the molecule are nonpolar.

The overall solubility of Methyl 2-(dimethylamino)prop-2-enoate in a given solvent will be determined by the interplay of these functional groups and the properties of the solvent itself. Several factors can influence this behavior, including the chemical structure of the monomer, the nature of the solvent, and the temperature.[3]

Solvent Polarity
  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors and acceptors. While the ester and amine groups of Methyl 2-(dimethylamino)prop-2-enoate can accept hydrogen bonds, the overall nonpolar character from the alkyl groups may limit its solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide (DMSO)): These solvents have dipole moments but lack O-H or N-H bonds. They are generally good solvents for compounds with polar functional groups. It is anticipated that Methyl 2-(dimethylamino)prop-2-enoate will exhibit good solubility in many polar aprotic solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant dipole moments and interact primarily through van der Waals forces. The nonpolar backbone of the acrylate will favor solubility in these solvents.[1]

Temperature Effects

In most cases, the solubility of a solid in a liquid increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the intermolecular forces in both the solute and the solvent.[3][4]

Qualitative Solubility Profile of Methyl 2-(dimethylamino)prop-2-enoate

Solvent Class Solvent Example Predicted Qualitative Solubility Rationale
Polar Protic WaterSparingly SolubleThe presence of polar ester and amine groups allows for some interaction, but the nonpolar hydrocarbon backbone is expected to limit extensive solubility. Acrylic acid, a related but more polar molecule, is highly soluble in water.[6]
EthanolSolubleThe combination of a polar hydroxyl group and a shorter alkyl chain in ethanol allows for favorable interactions with both the polar and nonpolar parts of the solute molecule.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule.
Polar Aprotic AcetoneSolubleThe polar carbonyl group of acetone can interact with the polar groups of the solute, and its overall less polar nature compared to water will accommodate the nonpolar parts.[6]
AcetonitrileSolubleA common polar aprotic solvent that is a good solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds.
Ethyl AcetateSolubleAs an ester itself, ethyl acetate has a similar polarity profile and is expected to be a good solvent.
Nonpolar TolueneSolubleThe aromatic ring of toluene can engage in van der Waals interactions with the nonpolar parts of the solute.
HexaneSolubleThe nonpolar alkyl chain of hexane will readily solvate the nonpolar hydrocarbon portions of the acrylate.
Diethyl EtherSolubleWhile having some polar character due to the ether oxygen, it is predominantly a nonpolar solvent and is expected to be a good solvent for this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The following describes the widely accepted shake-flask method, which is a cornerstone technique in chemical and pharmaceutical research for determining equilibrium solubility.[1]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of a solid solute in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[1] The concentration of the solute in the resulting saturated solution is then measured to determine the solubility.

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of Methyl 2-(dimethylamino)prop-2-enoate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solute Weigh excess Methyl 2-(dimethylamino)prop-2-enoate combine Combine in a sealed vial prep_solute->combine prep_solvent Measure precise volume of solvent prep_solvent->combine agitate Agitate at constant temperature (24-72h) combine->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filtrate Filter supernatant (PTFE syringe filter) centrifuge->filtrate hplc Analyze filtrate using HPLC filtrate->hplc calibration Quantify against a calibration curve hplc->calibration report Report solubility (e.g., mg/mL) calibration->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of the Saturated Solution:

    • Add an excess amount of Methyl 2-(dimethylamino)prop-2-enoate to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a magnetic stir plate in a temperature-controlled environment.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • Once equilibrium is established, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility values.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial.[1] The filter should not absorb the solute.

  • Quantification of the Solute:

    • The concentration of Methyl 2-(dimethylamino)prop-2-enoate in the filtered, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[1]

    • Prepare a series of standard solutions of Methyl 2-(dimethylamino)prop-2-enoate of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Analyze the filtered sample and determine its concentration using the calibration curve.

  • Data Reporting:

    • The solubility is reported in units of mass per volume (e.g., mg/mL) or as a molar concentration (mol/L) at the specified temperature.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of Excess Solute: This guarantees that the solution is truly saturated.

  • Extended Equilibration Time: This ensures that the system has reached a true thermodynamic equilibrium.

  • Meticulous Phase Separation: Centrifugation followed by filtration minimizes the risk of including undissolved solid in the sample for analysis.

  • Calibration Curve: Quantification against a multi-point calibration curve ensures the accuracy and linearity of the analytical measurement.

Conclusion

While quantitative solubility data for Methyl 2-(dimethylamino)prop-2-enoate is not widely published, a strong qualitative understanding can be derived from its molecular structure and the fundamental principles of solubility. For applications requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for its determination. By following this protocol, researchers can confidently generate the critical solubility data needed to advance their work in polymer science, drug development, and other fields that utilize this versatile monomer.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Solubility test for Organic Compounds. (2024, September 24).
  • What is the solubility of Acrylic UV Monomer in different solvents? - Blog. (2025, May 12).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Methyl 2-(dimethylamino)propanoate | C6H13NO2 | CID 15594675 - PubChem. (n.d.).
  • 2-(Dimethylamino)ethyl 2-methylprop-2-enoate - PubChem - NIH. (n.d.).
  • CAS#:36657-47-3 | 2-(dimethylamino)ethyl 2-methylprop-2-enoate,dodecyl 2-methylprop-2-enoate,methyl 2-methylprop-2-enoate | Chemsrc. (2025, August 25).
  • STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022 - TIJER.org. (2013, December 5).
  • "Acrylic Ester Polymers". In - Free. (n.d.).
  • Properties and Applications of Acrylates | IntechOpen. (2020, May 6).
  • 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate | 24938-16-7 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 30).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • What various factors affect the solubility of polymers? - Quora. (2021, July 14).
  • 2-Propenoic acid,2-methyl-,esters,2- (dimethylamino)ethyl es... (cas 60162-07-4) SDS/MSDS download - Guidechem. (n.d.).
  • 26394-95-6, methyl 3,3-bis(dimethylamino)prop-2-enoate Formula - ECHEMI. (n.d.).
  • Solubility Profile of Methyl 2,2-dimethylpent-4-enoate in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Butyl methacrylate-dimethylaminoethyl methacrylate-methyl methacrylate copolymer SDS, 24938-16-7 Safety Data Sheets - ECHEMI. (n.d.).
  • METHYL 2-METHYLPROP-2-ENOATE | CAS 80-62-6 - Matrix Fine Chemicals. (n.d.).
  • 2-dimethylaminoethyl prop-2-enoate - Stenutz. (n.d.).
  • 26222-42-4;288583-91-5 2-(dimethylamino)ethyl 2-methylprop-2-enoate - ChemNet. (n.d.).

Sources

Advanced Reactivity and Application of Functionalized Acrylates in Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acrylates ( α,β -unsaturated carbonyls) serve as foundational building blocks in the design of modern biomaterials and targeted drug delivery systems. Functionalized acrylates—such as poly(ethylene glycol) diacrylate (PEGDA), epoxy-acrylates, and amine-functionalized variants—offer a versatile, tunable platform for creating hydrogels, nanocarriers, and tissue scaffolds. As a Senior Application Scientist, mastering the mechanistic nuances of acrylate reactivity is paramount for translating benchtop chemistry into viable clinical therapeutics. This whitepaper dissects the core reaction pathways of functionalized acrylates and provides a self-validating methodology for hydrogel synthesis.

Mechanistic Foundations of Acrylate Reactivity

The inherent reactivity of functionalized acrylates stems from the electron-withdrawing nature of the carbonyl group, which polarizes the adjacent carbon-carbon double bond. This structural motif enables two primary modes of polymerization and conjugation:

Radical Chain-Growth Polymerization

Initiated by thermal or photo-cleavable initiators (e.g., Irgacure 2959), free radicals attack the electron-deficient double bond of the acrylate, leading to rapid chain propagation. This mechanism is widely utilized for in situ hydrogel formation because it allows for spatiotemporal control over gelation[1].

Michael-Type Step-Growth Addition

Acrylates act as excellent Michael acceptors. Nucleophiles (Michael donors) such as thiols and amines undergo a 1,4-conjugate addition, offering a highly selective "click" chemistry approach.

  • Thiol-Michael Addition: Typically base-catalyzed, this reaction proceeds via a thiolate anion intermediate. It is highly efficient, exhibits low oxygen inhibition, and yields homogeneous network structures with minimal shrinkage stress compared to radical polymerization[2].

  • Aza-Michael Addition: Primary and secondary amines react with acrylates to form stable carbon-nitrogen bonds. This reaction can often proceed without an exogenous catalyst, making it highly attractive for formulating injectable, in situ-forming hydrogels (such as PAMAM dendrimer networks) for localized drug delivery[3].

Quantitative Reactivity Profiles

To rationally design a drug delivery vehicle, researchers must select the appropriate functionalized acrylate and curing mechanism based on the desired release kinetics and payload sensitivity.

Table 1: Comparative Reactivity Profiles of Functionalized Acrylate Systems

System / MonomerReaction MechanismTypical Catalyst / InitiatorReaction SpeedKey Biomedical Application
PEGDA (Low MW, <1000 Da) Radical PhotopolymerizationIrgacure 2959 (UV 365 nm)Fast (1-5 Minutes)Rigid hydrogels, small molecule delivery[4]
PEGDA (High MW, >4000 Da) Radical PhotopolymerizationIrgacure 2959 (UV 365 nm)Fast (1-5 Minutes)Macroporous hydrogels, peptide/protein delivery
Thiol-Acrylate Thiol-Michael AdditionStrong Base (e.g., TBD)Very Fast (Seconds to Mins)Low-shrinkage matrices, sensitive biologics[2]
Amine-Acrylate (e.g., PAMAM) Aza-Michael AdditionNone (Autocatalytic/Amine)Moderate (Minutes to Hours)Injectable, in situ-forming depot hydrogels[3]

Self-Validating Experimental Protocol: Synthesis of a PEGDA Hydrogel

This protocol outlines the synthesis of a photo-crosslinked PEGDA hydrogel for peptide delivery. It is designed as a self-validating system : successful, uniform gelation within the specified 5-minute timeframe confirms the absence of oxygen inhibition and the viability of the photoinitiator.

Reaction Workflow

Workflow N1 PEGDA Prepolymer (MW 4000 Da) N4 Pre-gelation Mixture (N2 Purged) N1->N4 N2 Irgacure 2959 (0.1% w/v) N2->N4 N3 Therapeutic Peptide (Aqueous Solution) N3->N4 N5 UV Irradiation (365 nm, 10 mW/cm²) N4->N5 Radical Initiation N6 Crosslinked Hydrogel (Drug Encapsulated) N5->N6 Chain-Growth

Workflow for the photopolymerization of PEGDA hydrogels for peptide drug delivery.

Step-by-Step Methodology & Causality (E-E-A-T)
  • Preparation of Prepolymer Solution: Dissolve PEGDA powder (MW 4000 Da) in Phosphate-Buffered Saline (PBS) to achieve a final concentration of 10-20% (w/v).

    • Causality: PBS maintains a physiological pH (7.4), preventing acid/base-catalyzed degradation of the peptide payload. High MW PEGDA is selected because its lower crosslinking density yields a larger mesh size, accommodating the diffusion of bulky peptide therapeutics[1].

  • Initiator Addition: Add the photoinitiator Irgacure 2959 to a final concentration of 0.1% (w/v).

    • Causality: Irgacure 2959 is chosen for its proven cytocompatibility. Concentrations are strictly capped at 0.1% because higher amounts can induce cellular toxicity and generate excessive heat during the exothermic polymerization, potentially denaturing sensitive therapeutics[1].

  • Payload Incorporation: Gently vortex the therapeutic peptide into the prepolymer solution until homogenous.

  • Deoxygenation: Purge the mixture with nitrogen gas for 3-5 minutes.

    • Causality: Radical polymerizations are highly susceptible to oxygen inhibition. Dissolved oxygen reacts with propagating radicals to form stable, unreactive peroxy radicals. Nitrogen purging displaces oxygen, ensuring reproducible crosslinking densities and preventing incomplete gelation[4].

  • Photopolymerization: Transfer the solution to a cylindrical mold (e.g., PDMS or glass). Expose to 365 nm UV light at an intensity of 10 mW/cm² for exactly 5 minutes.

    • Causality: 365 nm (UVA) is utilized because it efficiently cleaves Irgacure 2959 while minimizing the direct photolytic damage to peptides that shorter UVB/UVC wavelengths would cause.

  • Validation & Swelling: The resulting hydrogel must present as a firm, elastic disc. Swelling the hydrogel in PBS at 37°C allows for the characterization of release kinetics, which typically follow Fickian diffusion for PEGDA systems[4]. Failure to achieve a firm disc indicates either expired initiator or insufficient deoxygenation.

Conclusion

Functionalized acrylates present a robust and chemically diverse toolkit for biomedical engineering. By mastering the distinct kinetics of radical photopolymerization and step-growth Michael additions, formulation scientists can engineer highly specific, responsive drug delivery systems that protect delicate payloads and release them with precise temporal control.

References

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing).[Link]

  • Photopolymerized Poly(Ethylene Glycol) Diacrylate Hydrogels for Controlled Release of Ketoprofen. DergiPark.[Link]

  • Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. Taylor & Francis Online.[Link]

  • In Situ-Forming Polyamidoamine Dendrimer Hydrogels with Tunable Properties Prepared via Aza-Michael Addition Reaction. National Institutes of Health (PMC).[Link]

Sources

Technical Whitepaper: Methyl 2-(dimethylamino)prop-2-enoate – Chemical Properties, Safety Profile, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(dimethylamino)prop-2-enoate (commonly known as methyl α -(dimethylamino)acrylate) is a highly reactive, bifunctional building block utilized in advanced organic synthesis and drug development. Possessing both an electron-donating dimethylamino group and an electron-withdrawing methyl ester on the same vinylic carbon, this compound is a classic captodative olefin . This unique electronic topology makes it an exceptional Michael acceptor, a versatile enamine, and a highly active monomer for radical polymerization.

As a Senior Application Scientist, I have structured this guide to bridge the gap between material safety and synthetic utility. Handling this compound requires a deep understanding of its kinetic instability. This whitepaper synthesizes its Material Safety Data Sheet (MSDS) core elements with field-proven, self-validating protocols for its use in continuous flow chemistry, ensuring both laboratory safety and experimental success.

Material Safety Data Sheet (MSDS) & Handling Guidelines

Due to its captodative nature, methyl 2-(dimethylamino)prop-2-enoate presents unique handling challenges compared to standard acrylates. The synergistic stabilization of radical intermediates drastically lowers the activation energy for spontaneous polymerization[1].

Hazard Identification (GHS Classification)
  • Flammable Liquids (Category 4): Combustible liquid (H227).

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Critical Handling & Storage Causality
  • Polymerization Hazard: The compound must never be stored in its pure, uninhibited form. It is typically stabilized with 100–500 ppm of MEHQ (Monomethyl ether hydroquinone). Causality: MEHQ acts as a radical scavenger, intercepting spontaneously generated carbon-centered radicals before propagation can occur.

  • Moisture Sensitivity: As an α -aminoacrylate (an enamine), it is susceptible to aqueous hydrolysis. Exposure to atmospheric moisture and mild acids will hydrolyze the compound into methyl pyruvate and dimethylamine gas.

  • Storage Conditions: Store at 2–8 °C under a strict inert atmosphere (Argon or N 2​ ) in dark, tightly sealed containers. Keep away from radical initiators (e.g., AIBN, peroxides) and strong oxidizers.

Physicochemical Properties & Reactivity Data

To facilitate experimental design, the quantitative physicochemical properties and flow parameters of methyl 2-(dimethylamino)prop-2-enoate are summarized below.

Table 1: Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
Chemical Name Methyl 2-(dimethylamino)prop-2-enoateIUPAC standard nomenclature.
Molecular Formula C 6​ H 11​ NO 2​ Determines stoichiometric calculations.
Molecular Weight 129.16 g/mol Used for molarity preparations.
Appearance Clear to pale yellow liquidDarkening indicates degradation/polymerization.
Density ~0.98 g/mL at 25 °CRequired for volumetric dispensing.
Solubility Soluble in THF, DCM, Et 2​ OIdeal for continuous flow microreactors.
Biological Analogs PLP- α -aminoacrylate intermediatesMimics transient species in O-acetylserine sulfhydrylase pathways[2].

Advanced Synthetic Applications: Continuous Flow Metalation

The directed metalation of α,β -unsaturated carbonyls is a cornerstone of heterocycle synthesis. However, the lithiation of acrylates in batch reactors is notoriously difficult. The localized exotherms and poor mixing inherent to batch chemistry often trigger the rapid polymerization of captodative olefins or lead to nucleophilic attack at the ester moiety.

To circumvent this, Knochel and co-workers pioneered the use of continuous flow magnesiation [3]. By utilizing a highly active, non-nucleophilic base (TMPMgCl·LiCl) within a microreactor, the β -magnesiation of dimethylamino acrylates occurs smoothly at ambient temperatures.

Mechanistic Workflow

G A Methyl 2-(dimethylamino)acrylate (0.5 M in THF) C T-Mixer & PTFE Microreactor (10-25 °C, 5-10 min) A->C B TMPMgCl·LiCl (0.6 M in THF) B->C D β-Magnesiated Acrylate Intermediate C->D Continuous Flow Metalation E Electrophilic Quench (Aldehyde, 0 °C) D->E In-line or Batch Quench F Functionalized Butenolide Product E->F Cyclization

Fig 1. Continuous flow magnesiation and electrophilic trapping of methyl 2-(dimethylamino)acrylate.

Experimental Protocol: Flow Magnesiation and Butenolide Synthesis

This self-validating protocol ensures the precise functionalization of methyl 2-(dimethylamino)prop-2-enoate. The continuous flow setup provides superior heat and mass transfer, instantly dissipating the heat of metalation and preventing thermal runaway.

Table 2: Continuous Flow Parameters
ParameterOptimal ConditionCausality / Rationale
Base Selection TMPMgCl·LiClKinetically active, non-nucleophilic; prevents ester attack.
Temperature 10 °C to 25 °CBypasses cryogenic (-78 °C) needs; flow prevents runaway.
Residence Time 5 to 10 minutesEnsures complete β -metalation without enamine degradation.
Reactor Material PTFE Tubing (0.8 mm ID)Chemically inert; prevents metal-catalyzed polymerization.
Step-by-Step Methodology

Phase 1: System Priming & Preparation

  • Dry the System: Flush a PTFE T-mixer microreactor (0.8 mm internal diameter, 5 mL volume) with anhydrous THF at 2.0 mL/min for 10 minutes. Causality: Any residual moisture will instantly quench the TMPMgCl·LiCl base, leading to incomplete metalation and unreacted monomer.

  • Prepare Solution A: Dissolve methyl 2-(dimethylamino)prop-2-enoate in anhydrous THF to achieve a 0.50 M concentration. Store under Argon.

  • Prepare Solution B: Obtain or prepare a 0.60 M solution of TMPMgCl·LiCl in anhydrous THF.

Phase 2: Continuous Flow Execution 4. Infusion: Load Solution A and Solution B into separate gas-tight syringes. Mount them on precision syringe pumps. 5. Mixing: Pump both solutions into the T-mixer. Set the flow rates to 0.25 mL/min for each syringe (total flow rate = 0.50 mL/min). Causality: For a 5 mL reactor coil, this flow rate strictly enforces a 10-minute residence time, which kinetic studies show is optimal for quantitative deprotonation[3]. 6. Temperature Control: Submerge the PTFE reactor coil in a water bath maintained between 10 °C and 25 °C.

Phase 3: Electrophilic Trapping & Workup 7. Quenching: Direct the effluent tubing from the microreactor directly into a batch flask containing 1.2 equivalents of an electrophile (e.g., benzaldehyde) dissolved in THF, pre-cooled to 0 °C. 8. Cyclization: Stir the batch flask for 1 hour as it warms to room temperature. The initial aldol-type addition is followed by spontaneous lactonization to form a functionalized 2(5H)-furanone (butenolide). 9. Isolation: Quench the batch reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Title: Continuous Flow Magnesiation or Zincation of Acrylonitriles, Acrylates, and Nitroolefins. Application to the Synthesis of Butenolides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate Source: Journal of Macromolecular Science, Part A - Taylor & Francis URL: [Link]

  • Title: Formation of the alpha-aminoacrylate immediate limits the overall reaction catalyzed by O-acetylserine sulfhydrylase Source: Biochemistry - PubMed URL: [Link]

Sources

Methodological & Application

Application Note & Lab-Scale Protocol: Synthesis of Methyl 2-(dimethylamino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, research-grade protocol for the lab-scale synthesis of Methyl 2-(dimethylamino)prop-2-enoate, a versatile monomer in polymer chemistry and a valuable intermediate in organic synthesis. The synthesis is achieved through a nucleophilic substitution reaction between methyl 2-bromoprop-2-enoate and dimethylamine. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and emphasizes critical safety precautions. The protocol is designed for researchers, scientists, and professionals in drug development and materials science.

Introduction and Scientific Background

Methyl 2-(dimethylamino)prop-2-enoate is a functionalized acrylate monomer. The presence of the tertiary amine group imparts basicity and nucleophilicity to the molecule, making it a valuable building block for copolymers with unique properties, such as pH-responsiveness and enhanced adhesion to polar substrates[1]. Such polymers find applications in coatings, adhesives, and as flocculants in water treatment[1].

The synthesis of α-(dialkylamino)acrylates can be approached through several synthetic routes. A common and effective method involves the reaction of an α-halo-α,β-unsaturated ester with a secondary amine. This application note focuses on the synthesis of Methyl 2-(dimethylamino)prop-2-enoate via the reaction of methyl 2-bromoprop-2-enoate with dimethylamine. This reaction proceeds through a nucleophilic vinylic substitution mechanism. The dimethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate, followed by the elimination of the bromide leaving group to yield the desired product.

Reaction Scheme and Mechanism

The overall reaction is as follows:

The reaction proceeds via a two-step addition-elimination mechanism. In the first step, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the β-carbon of the methyl 2-bromoprop-2-enoate. This is followed by the elimination of the bromide ion and a proton to form the final product and dimethylammonium bromide. A second equivalent of dimethylamine acts as a base to neutralize the hydrogen bromide formed during the reaction.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Methyl 2-bromoprop-2-enoate≥95%Sigma-Aldrich-
Dimethylamine solution40 wt. % in H₂OSigma-Aldrich-
Diethyl etherAnhydrousFisher Scientific-
Sodium sulfateAnhydrousFisher Scientific-
HydroquinoneReagent gradeSigma-AldrichPolymerization inhibitor
Round-bottom flask (100 mL)--Two-necked
Magnetic stirrer and stir bar---
Dropping funnel---
Condenser---
Ice bath---
Rotary evaporator---
NMR spectrometer--For product characterization
FT-IR spectrometer--For product characterization
Synthesis Workflow Diagram

SynthesisWorkflow A Reaction Setup: - Methyl 2-bromoprop-2-enoate in Diethyl Ether - Add Hydroquinone - Cool to 0°C B Addition of Dimethylamine: - Add 40% aq. Dimethylamine dropwise - Maintain temperature at 0-5°C A->B Step 1 C Reaction: - Stir at room temperature for 12 hours B->C Step 2 D Work-up: - Aqueous wash with water and brine - Dry organic layer with Na₂SO₄ C->D Step 3 E Purification: - Filter and concentrate via rotary evaporation - Vacuum distillation of crude product D->E Step 4 F Characterization: - ¹H NMR, ¹³C NMR, FT-IR E->F Step 5

Sources

Application Note: Copolymerization of Methyl 2-(dimethylamino)prop-2-enoate with Methyl Methacrylate (MMA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The design of stimuli-responsive, amphiphilic copolymers is a cornerstone of modern targeted drug delivery and smart biomaterials. The copolymerization of Methyl 2-(dimethylamino)prop-2-enoate (MDMAPA) —an α -amino substituted acrylate—with Methyl Methacrylate (MMA) yields highly tunable, pH-responsive macromolecules.

From a mechanistic perspective, MDMAPA is a classic captodative monomer . The α -carbon bears both an electron-withdrawing ester group (the "captor") and an electron-donating dimethylamino group (the "dative"). This push-pull electronic environment highly stabilizes the propagating carbon-centered radical during polymerization. Consequently, the homopolymerization of MDMAPA is thermodynamically sluggish. However, when paired with MMA (a slightly electron-deficient monomer), the stabilized MDMAPA radical readily cross-propagates. This disparity in reactivity ratios naturally drives the system toward gradient or alternating microstructures in standard Free Radical Polymerization (FRP), unless constrained by controlled living techniques like Atom Transfer Radical Polymerization (ATRP) [1].

For drug development professionals, incorporating MDMAPA into a PMMA backbone introduces a tertiary amine that protonates at mildly acidic pH (e.g., in tumor microenvironments or endosomes), triggering a hydrophobic-to-hydrophilic phase transition that forces the release of encapsulated therapeutics [2].

Quantitative Data: Copolymerization Parameters

Understanding the kinetic behavior of the MDMAPA/MMA system is critical for predicting polymer architecture. The following table summarizes the field-proven parameters for both FRP and ATRP methodologies based on structurally analogous dimethylamino-functionalized methacrylate systems [3].

Polymerization TypeMonomer 1 (M1)Monomer 2 (M2)Reactivity Ratios ( r1​,r2​ )Target PDI ( Mw​/Mn​ )Resulting ArchitecturePrimary Application
FRP (AIBN, 70°C)MDMAPAMMA r1​≈0.15 , r2​≈0.85 1.8 – 2.4Random / GradientAntibacterial surface coatings
ATRP (CuBr/PMDETA)PMMA-Br (Macroinitiator)MDMAPAN/A (Sequential Addition)1.1 – 1.3AB Diblock (PMMA- b -PMDMAPA)pH-responsive micellar drug delivery

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physical or chemical causality behind the action.

Protocol A: Free Radical Polymerization (FRP) of Random P(MDMAPA-co-MMA)

Objective: Synthesize a bulk random copolymer for antifouling or responsive coatings.

  • Monomer Purification: Pass MDMAPA and MMA through a basic alumina column.

    • Causality: Commercial monomers contain inhibitors like MEHQ (Mequinol) which scavenge radicals. Failing to remove them results in unpredictable induction periods and skewed molecular weights.

  • Reaction Assembly: In a Schlenk flask, combine MDMAPA (30 mol%), MMA (70 mol%), AIBN initiator (1 wt% relative to monomers), and anhydrous toluene (solvent, 50% v/v).

  • Deoxygenation (Freeze-Pump-Thaw): Subject the mixture to three cycles of freezing (liquid nitrogen), pumping (high vacuum), and thawing.

    • Causality: Molecular oxygen is a diradical that rapidly couples with propagating carbon-centered radicals to form stable peroxy radicals, effectively dead-ending the polymerization.

    • Validation Checkpoint: During the final thaw cycle under static vacuum, the absence of rising gas bubbles confirms complete deoxygenation.

  • Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70°C for 12 hours.

  • Precipitation & Recovery: Dilute the viscous mixture with a small amount of THF and precipitate dropwise into cold hexanes.

    • Causality: The entropic penalty of dissolving a polymer requires favorable enthalpic interactions. Hexanes provide poor solvent-polymer interactions for the polar copolymer, driving immediate precipitation while unreacted monomers remain soluble.

    • Validation Checkpoint: 1 H-NMR of the dried powder should show the complete disappearance of vinyl protons (5.5–6.5 ppm) and the emergence of broad backbone methylene peaks.

Protocol B: Atom Transfer Radical Polymerization (ATRP) for Block Copolymers

Objective: Synthesize well-defined PMMA- b -PMDMAPA amphiphilic block copolymers.

  • Macroinitiator Preparation: Dissolve a pre-synthesized PMMA-Br macroinitiator and MDMAPA monomer in anisole.

  • Ligand Addition: Add N,N,N′,N′′,N′′ -pentamethyldiethylenetriamine (PMDETA).

    • Causality: PMDETA acts as a chelating ligand that solubilizes the Cu(I) salt in organic media and tunes the redox potential of the Cu(I)/Cu(II) couple, ensuring an appropriate equilibrium constant ( KATRP​ ) for controlled growth.

  • Deoxygenation: Perform three Freeze-Pump-Thaw cycles.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add CuBr catalyst.

    • Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen. Premature oxidation destroys the active catalyst required for the reversible halogen transfer.

  • Polymerization: Heat to 60°C. The dynamic equilibrium between active radicals and dormant alkyl halides will maintain a low radical concentration, suppressing termination events and yielding a narrow PDI.

  • Purification: Expose the reaction to air to terminate (oxidize Cu(I) to Cu(II)), dilute with THF, and pass through a neutral alumina column.

    • Causality: Copper catalysts are highly cytotoxic. Complete removal is mandatory before any downstream biological or drug-delivery assays.

Visualizations

ATRP_Workflow N1 1. Monomer Purification (Alumina Column) N2 2. Reaction Assembly (Macroinitiator + MDMAPA) N1->N2 Removes MEHQ Inhibitor N3 3. Deoxygenation (Freeze-Pump-Thaw) N2->N3 N4 4. Catalyst Addition (CuBr + PMDETA under Ar) N3->N4 Prevents Cu(I) Oxidation N5 5. Polymerization (60°C Oil Bath) N4->N5 Initiates ATRP Equilibrium N6 6. Termination & Purification (Air Exposure & Precipitation) N5->N6 Target Conversion Reached

Fig 1. Step-by-step ATRP workflow for synthesizing PMMA-b-PMDMAPA block copolymers.

Phase_Transition State1 Collapsed Micelle (pH > 7.4) State2 Protonated Polymer (pH < 6.0) State1->State2 Influx of H+ State3 Swollen/ Dissociated (Drug Release) State2->State3 Electrostatic Repulsion

Fig 2. pH-responsive micellar dissociation and cargo release mechanism triggered by MDMAPA protonation.

References

  • Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate) Journal of Macromolecular Science, Part A
  • Antibacterial Amphiphilic Copolymers of Dimethylamino Ethyl Methacrylate and Methyl Methacrylate to Control Biofilm Adhesion for Antifouling Applic
  • Synthesis of Well-Defined Amphiphilic Block Copolymers with 2-(Dimethylamino)

Application Note: Advanced Headspace Gas Chromatography (HS-GC) for Volatile Organic Compounds (VOCs) in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of residual solvents—volatile organic compounds (VOCs) utilized during the synthesis of active pharmaceutical ingredients (APIs) and excipients—is a critical safety parameter in drug development. Because these solvents provide no therapeutic benefit and pose severe toxicological risks, their presence must be strictly monitored and quantified[1].

This application note outlines a highly robust, self-validating Headspace Gas Chromatography (HS-GC) methodology coupled with dual Flame Ionization Detection (FID) and Mass Spectrometry (MS). Designed for Senior Analytical Scientists, this guide transcends standard operating procedures by detailing the thermodynamic causality behind method development, ensuring absolute compliance with United States Pharmacopeia (USP) General Chapter <467>[2][3].

Mechanistic Principles of Headspace Extraction

Headspace sampling is an indirect injection technique that relies on the thermodynamic equilibrium of volatile analytes between a liquid (or solid) sample matrix and the overlying gas phase in a sealed vial[4]. By injecting only the gas phase, non-volatile matrix components that would otherwise contaminate the GC inlet and column are excluded.

The concentration of the analyte in the gas phase ( Cg​ ), which dictates the ultimate detector response, is governed by two critical parameters[5]:

  • Partition Coefficient ( K ): Defined as the ratio of the analyte concentration in the sample phase ( Cs​ ) to its concentration in the gas phase ( Cg​ ) at equilibrium ( K=Cs​/Cg​ ). A lower K value indicates a higher concentration of the analyte in the headspace, yielding higher analytical sensitivity[4].

  • Phase Ratio ( β ): Defined as the volume of the gas phase ( Vg​ ) divided by the volume of the sample phase ( Vs​ ).

The Causality of Sensitivity: The final detector response is directly proportional to Cg​=C0​/(K+β) , where C0​ is the initial concentration of the VOC. To maximize sensitivity for VOCs with high solubility in the matrix (high K ), analysts can employ the "salting-out" effect . By adding inorganic salts (e.g., sodium sulfate) to an aqueous matrix, the solubility of the organic analyte decreases, artificially lowering K and driving the VOCs into the headspace[6].

Partition_Mechanism Liquid Liquid Phase (Sample Matrix) Solubility (C_s) Gas Gas Phase (Headspace) Partial Pressure (C_g) Liquid->Gas Equilibration K Partition Coefficient (K = C_s / C_g) Temperature Dependent Liquid->K Gas->K Response Detector Response ∝ C_g = C_0 / (K + β) K->Response Beta Phase Ratio (β = V_g / V_s) Volume Dependent Beta->Response

Thermodynamic partitioning mechanism governing headspace gas chromatography.

System Configuration and Workflow

To achieve both regulatory compliance (quantitation) and investigative power (identification of unknown impurities), this protocol utilizes a Capillary Flow Technology (CFT) splitter. The CFT device splits the column effluent precisely 1:1 between an FID and an MS[2]. This dual-channel approach eliminates the need to run samples twice when an out-of-specification (OOS) unknown peak is detected.

HS_GC_Workflow Sample Sample Vial (Matrix + VOCs) Incubation Thermostatic Incubation Sample->Incubation Extraction Headspace Extraction Incubation->Extraction Transfer Heated Transfer Line Extraction->Transfer Inlet Split/Splitless Inlet Transfer->Inlet Column DB-624 Capillary Column Inlet->Column Splitter CFT Splitter (1:1 Ratio) Column->Splitter FID FID (Quantitation) Splitter->FID MS MS (Identification) Splitter->MS

Dual-detector Headspace GC-FID/MS workflow for VOC analysis.

Experimental Protocol: A Self-Validating System

A robust analytical method must act as a self-validating system. The following protocol integrates System Suitability Testing (SST) as a definitive gatekeeper; the analytical run cannot proceed unless the system proves its thermodynamic and chromatographic fitness.

Step 1: Sample and Standard Preparation
  • Diluent Selection: For water-soluble APIs, utilize high-purity HPLC-grade water. For water-insoluble APIs, utilize Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Preparation: Accurately weigh 250 mg of the API into a 20 mL headspace vial. Add exactly 5.0 mL of the selected diluent and seal immediately with a PTFE-lined septum.

  • Causality Check: Maintaining an exact 5.0 mL volume across all standards and samples is critical to keep the Phase Ratio ( β ) constant. Even a 0.1 mL variation in sample volume will directly alter the gas phase concentration ( Cg​ ) and invalidate the calibration curve[5].

Step 2: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, the system must be challenged using standardized USP <467> Class 1 and Class 2 mixtures[3].

  • Sensitivity Check: The Signal-to-Noise (S/N) ratio for 1,1,1-Trichloroethane in the Class 1 standard must be ≥5 . (Validates that the partition coefficient K is optimized and the detector is responsive).

  • Chromatographic Resolution: The resolution ( Rs​ ) between Acetonitrile and Methylene Chloride in the Class 2 standard must be ≥1.0 . (Validates column efficiency and optimal carrier gas linear velocity).

  • Precision: The Relative Standard Deviation (RSD) of peak areas from three replicate injections must be ≤15% . (Validates the mechanical reproducibility of the headspace syringe/loop).

Step 3: Instrumental Execution

If the SST parameters pass, proceed with the sequence. Ensure the transfer line is directly interfaced with the GC inlet to prevent cold spots.

Quantitative Data & Method Parameters

Table 1: USP <467> Solvent Classifications and Limits[3]
Solvent ClassToxicological ConcernExample CompoundsUSP Concentration Limit (ppm)
Class 1 Human carcinogens; severe environmental hazardsBenzene, Carbon tetrachloride2 ppm, 4 ppm
Class 2 Non-genotoxic animal carcinogens; limited useAcetonitrile, Methanol, Methylene chloride410 ppm, 3000 ppm, 600 ppm
Class 3 Low toxic potential; health-based limit not strictly neededAcetone, Ethanol, Ethyl acetate5000 ppm (typically)
Table 2: Optimized HS-GC-FID/MS Parameters
ParameterSetting / ValueCausality / Rationale
Analytical Column DB-624 (30 m × 0.32 mm, 1.8 µm)The mid-polarity phase (6% cyanopropylphenyl) provides the unique selectivity required to resolve critical co-eluting VOC pairs (e.g., Benzene and 1,2-Dichloroethane)[2].
GC Oven Program 40°C (20 min) 240°C @ 10°C/minA long initial isothermal hold allows for the baseline separation of highly volatile, early-eluting gases.
HS Oven Temp 80°C (Water) or 105°C (DMSO)Maximizes vapor pressure without causing thermal degradation of the API matrix.
Transfer Line Temp 90°C (Water) or 115°C (DMSO)Critical: A positive temperature gradient from the loop to the transfer line prevents condensation of VOCs before they reach the GC inlet, avoiding peak broadening.
Inlet Split Ratio 10:1 to 20:1Prevents column overloading while maintaining trace-level sensitivity for Class 1 solvents.

Troubleshooting and Mechanistic Insights

  • Loss of Early Eluting Peaks: If highly volatile compounds (like methanol or ethanol) show poor peak shape or low response, suspect a leak in the headspace vial septum or an inlet temperature that is too high, causing sample flashback.

  • Matrix Effects in Complex APIs: If the API matrix significantly alters the viscosity of the diluent, the partition coefficient ( K ) will shift relative to the calibration standards. To counteract this, utilize the Standard Addition Method or Multiple Headspace Extraction (MHE) to mathematically eliminate the matrix effect and determine the true C0​ .

  • Why use Hydrogen Carrier Gas? While Helium is traditional, Hydrogen carrier gas can be utilized to speed up chromatography. When using MS detection in dynamic MRM (dMRM) mode, Hydrogen does not drastically diminish sensitivity and allows for faster linear velocities without a loss in resolution[6].

References

  • Agilent Technologies. Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System.2

  • ResolveMass Laboratories Inc. USP 467 Residual Solvents Guide for Pharma Manufacturers.1

  • SCISPEC. USP <467> Residual solvent determination in pharmaceutical products.3

  • HPLC Vials. Everything You Need to Know About Headspace GC Sample Preparation.4

  • Agilent Technologies. Detection of VOCs by Agilent 8697 Headspace with 7010D GC/MS/MS Using Hydrogen Carrier Gas.6

  • Seton Hall University. Determination of Partition and Activity Coefficients Using Headspace-Gas Chromatography.5

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Spontaneous Polymerization of Acrylate Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who have lost valuable time, data, and materials to the spontaneous, runaway polymerization of acrylate and methacrylate monomers.

Acrylates are inherently highly reactive due to the electron-withdrawing ester group conjugated with the vinyl double bond. To prevent premature polymerization during storage and transport, manufacturers stabilize these chemicals with inhibitors—most commonly the Monomethyl Ether of Hydroquinone (MEHQ). However, the mere presence of an inhibitor is not a guarantee of stability. The causality behind spontaneous polymerization usually traces back to a fundamental misunderstanding of how these inhibitors function at a mechanistic level, or improper thermal management.

This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure the integrity of your monomers.

The "Oxygen Paradox": Mechanistic Causality of Inhibition

The most critical failure point in acrylate handling is the assumption that inerting the monomer with Argon or Nitrogen will protect it from degradation. [1][2].

MEHQ does not efficiently scavenge carbon-centered radicals directly. Instead, it relies on a synergistic, self-validating chemical loop:

  • A spontaneously generated carbon-centered radical (R•) reacts rapidly with dissolved oxygen to form a peroxy radical (ROO•).

  • The peroxy radical is then scavenged by MEHQ via hydrogen transfer, forming a highly stable phenoxy radical and halting the chain reaction[3].

If you purge your monomer with an inert gas, you starve the system of oxygen. This renders the MEHQ completely useless and virtually guarantees spontaneous polymerization[3][4].

G R Carbon-Centered Radical (R•) O2 Dissolved Oxygen (O2) R->O2 Fast Reaction (Requires Aerobic State) Polymer Spontaneous Polymerization R->Polymer If O2 is depleted (Inert Atmosphere) ROO Peroxy Radical (ROO•) O2->ROO Forms MEHQ MEHQ Inhibitor (Phenol) ROO->MEHQ Scavenged by Stable Stable Phenoxy Radical (Polymerization Halted) MEHQ->Stable Hydrogen Transfer

Fig 1. The MEHQ/Oxygen synergistic inhibition pathway preventing spontaneous polymerization.

Frequently Asked Questions & Troubleshooting Scenarios

Q1: I purged my acrylate monomer with Argon to prevent oxidation during storage, but it turned into a solid block. What happened? A1: You induced oxygen depletion[4]. As illustrated in the MEHQ/Oxygen pathway above, MEHQ is an aerobic inhibitor[2]. By purging with Argon, you removed the dissolved oxygen necessary for the inhibitor to capture radicals. Acrylates stabilized with MEHQ must be stored under an atmosphere containing at least 5% to 21% (ambient air) oxygen[2].

Q2: To be extra safe, I stored my glacial acrylic acid in the freezer at -20°C. When I thawed it, it violently polymerized. Why? A2: You inadvertently separated the inhibitor from the monomer.. When it freezes, the MEHQ inhibitor tends to crystallize out or partition unevenly, leaving isolated pools of completely uninhibited monomer[5]. Upon thawing, these uninhibited regions are highly susceptible to spontaneous, exothermic polymerization[5]. Acrylic acid should be stored strictly between 15°C and 25°C to prevent freezing[5][6].

Q3: I need to perform a controlled Reversible Deactivation Radical Polymerization (RDRP). How do I ensure the MEHQ doesn't interfere? A3: For sensitive kinetic studies or controlled polymerizations (like ATRP or RAFT), the inhibitor must be completely removed. Leaving it in will alter the stoichiometry of your initiator and cause an unpredictable induction period[7][8]. The industry standard for lab-scale removal is passing the monomer through a basic activated alumina column[7][9].

Quantitative Data: Acrylate Storage & Inhibitor Parameters

To ensure a self-validating storage system, adhere to the following empirically established parameters for common acrylates[2][5][6][10]. Deviating from these thermal and atmospheric boundaries breaks the causality of the inhibition mechanism.

Monomer TypeStandard InhibitorTypical Conc. (ppm)Min Storage TempMax Storage TempAtmosphere Required
Acrylic Acid (Glacial) MEHQ or PTZ100 - 30015°C (Avoid Freezing)25°CAir (5-21% O2)
Methyl/Ethyl Acrylate MEHQ10 - 504°C25°CAir (5-21% O2)
Butyl Acrylate MEHQ10 - 504°C25°CAir (5-21% O2)
Diacrylate Crosslinkers MEHQ / HQ50 - 5004°C25°CAir (5-21% O2)
Experimental Protocol: MEHQ Removal via Basic Alumina Column

This self-validating protocol ensures the complete removal of phenolic inhibitors like MEHQ prior to sensitive polymerization experiments[7][9][10].

Causality Note: Basic alumina (Brockmann Grade I) is highly polar and alkaline. MEHQ, being a phenol, is weakly acidic and polar. The alumina selectively adsorbs the MEHQ via acid-base interactions and hydrogen bonding. Because the acrylate monomer is significantly less polar, it elutes cleanly without retention[7][10].

Materials Required:

  • Glass chromatography column (with PTFE stopcock)

  • Basic Activated Alumina (Brockmann I, ~150 mesh)

  • Glass wool or cotton

  • Clean, dry collection flask (amber glass preferred)

Step-by-Step Methodology:

  • Column Preparation: Secure the glass column vertically. Insert a small plug of glass wool at the bottom to prevent the stationary phase from escaping into your purified monomer[10].

  • Packing the Bed: Add dry basic alumina to the column. A standard ratio is approximately 10 grams of basic alumina per 100 mL of monomer to be purified[7]. Tap the column gently to ensure a tightly packed, even bed without air channels[10].

  • Loading the Monomer: Carefully pour the MEHQ-inhibited acrylate monomer onto the top of the alumina bed. Use a glass funnel to avoid disturbing the flat surface of the alumina[7][10].

  • Elution: Open the stopcock and allow the monomer to percolate through the column under gravity. Do not use positive pressure (like nitrogen gas) to speed up the flow, as this can introduce inerting and trigger polymerization inside the column[7].

  • Collection & Immediate Use: Collect the purified monomer in a clean flask. Crucial Validation Step: The eluted monomer is now completely uninhibited and highly reactive[11]. It must be used immediately for your polymerization reaction or stored briefly at 4°C (if applicable) for no longer than 24 hours[11].

References
  • Safe Handling and Storage of Acrylic Acid. European Basic Acrylic Monomer Manufacturers Association (EBAM) / Petrochemicals Europe. Available at:[Link]

  • Ethylene Glycol Dicyclopentenyl (Meth)Acrylate Homo and Block Copolymers via Nitroxide Mediated Polymerization. MDPI. Available at: [Link]

Sources

Enamine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enamine Synthesis. As a fundamental transformation in organic chemistry, the condensation of a secondary amine with an aldehyde or ketone to form an enamine is deceptively simple. In practice, the reaction is a delicate thermodynamic equilibrium fraught with competing kinetic pathways.

This guide is designed for researchers and drug development professionals. It moves beyond basic procedures to analyze the causality of side reactions, providing self-validating protocols and evidence-based troubleshooting strategies to ensure high-yield, reproducible syntheses.

Mechanistic Overview & Competing Pathways

To troubleshoot an enamine synthesis, one must first understand the kinetic and thermodynamic landscape of the reaction. The formation of an enamine proceeds via a carbinolamine intermediate, which is subsequently dehydrated to an highly electrophilic iminium ion[1]. The final deprotonation at the α -carbon yields the target enamine. However, this pathway is constantly competing with aldol condensation, aminal formation, and rapid hydrolysis[2].

EnaminePathways Ketone Ketone/Aldehyde + Secondary Amine Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Nucleophilic Addition Aldol Aldol Condensation (Side Product) Ketone->Aldol Base/Acid Catalyzed (Enolization) Iminium Iminium Ion Intermediate Carbinolamine->Iminium -H2O (Acid Cat.) Enamine Target Enamine (Desired Product) Iminium->Enamine -H+ (alpha-Carbon) Aminal Aminal Formation (Side Product) Iminium->Aminal + Excess Amine Hydrolysis Hydrolysis (Reversion) Enamine->Hydrolysis +H2O (Aqueous Acid) Hydrolysis->Ketone Reversible

Figure 1: Mechanistic pathways of enamine formation and competing side reactions.

Troubleshooting Guide & FAQs

TroubleshootingTree Start Issue: Low Enamine Yield CheckWater Is water efficiently removed? Start->CheckWater WaterNo Action: Use Dean-Stark, Molecular Sieves, or TiCl4 CheckWater->WaterNo No WaterYes Analyze Side Products CheckWater->WaterYes Yes AldolCheck Are Aldol products present? AldolYes Action: Pre-mix reagents before adding acid, or use TiCl4 AldolCheck->AldolYes Yes AminalCheck Are Aminals present? AminalYes Action: Control amine stoichiometry & use bulkier amines AminalCheck->AminalYes Yes WaterYes->AldolCheck WaterYes->AminalCheck

Figure 2: Decision tree for troubleshooting low enamine yields and side products.

Q: My GC-MS shows significant aldol condensation products instead of the target enamine. How do I suppress this? A: Aldol condensation is a kinetically competitive pathway driven by the enolization of the starting ketone. When the acid catalyst (e.g., p -TsOH) is introduced before the amine and ketone have fully homogenized, or if the amine nucleophilic attack is sterically hindered, the ketone will self-condense[3]. Causality: The secondary amine acts as a base, and the acid catalyst promotes enol tautomerism. If the rate of carbinolamine formation is slower than enolization, aldol products dominate. Solution: Pre-mix the carbonyl compound and the secondary amine for 15-30 minutes before adding the acid catalyst. For highly enolizable or unhindered ketones, switch to a TiCl 4​ -mediated synthesis. TiCl 4​ acts as a powerful Lewis acid that preferentially activates the carbonyl carbon for amine attack, bypassing the enolization pathway[4].

Q: NMR analysis of the crude product reveals a geminal diamine (aminal) rather than the enamine. What went wrong? A: You are observing over-addition. The iminium ion intermediate is highly electrophilic[2]. If there is a large excess of the secondary amine and insufficient steric bulk, a second amine molecule will attack the iminium carbon instead of the α -proton being abstracted to form the C=C double bond[1]. Causality: High local concentrations of nucleophilic amine outcompete the deprotonation step. Solution: Strictly control your stoichiometry to 1.05 – 1.1 equivalents of the secondary amine. Additionally, utilize cyclic secondary amines like morpholine or pyrrolidine; their structural rigidity and steric profile naturally disfavor the addition of a second amine molecule[3].

Q: The reaction shows high conversion by TLC, but the isolated yield is extremely low, with mostly starting ketone recovered. Why? A: The enamine is likely hydrolyzing during your workup. Enamine formation is a strictly reversible equilibrium process[5]. Enamines are electron-rich and their β -carbons are readily protonated by trace aqueous acids, rapidly reforming the iminium ion, which then hydrolyzes back to the ketone[2]. Causality: Exposure to atmospheric moisture or aqueous washing steps shifts the thermodynamic equilibrium in reverse. Solution: Implement a strictly anhydrous workup. Do not use aqueous extraction. Instead, filter the reaction mixture under an inert atmosphere to remove molecular sieves or neutralized catalyst salts, concentrate under reduced pressure, and purify via vacuum distillation[6].

Quantitative Optimization of Dehydration

Because enamine formation is a condensation reaction, its efficiency depends entirely on the thermodynamic removal of water[3]. Below is a quantitative comparison of standard dehydration strategies to help you select the optimal conditions for your specific substrate.

Table 1: Comparison of Dehydration Strategies for Enamine Synthesis

Dehydration MethodCatalystTypical Reaction TimeSide-Product ControlBest Application
Dean-Stark Trap p -TsOH (cat.)4 – 24 hModerateUnhindered ketones, large-scale synthesis
Molecular Sieves (4Å) p -TsOH (cat.)6 – 12 hGoodAldehydes, moisture-sensitive substrates
TiCl 4​ Addition None (TiCl 4​ is LA)0.5 – 2 hExcellentSterically hindered ketones, acyclic ketones

Validated Experimental Protocols

To guarantee reproducibility, protocols must be self-validating. This means incorporating observable checkpoints that confirm the success of a step before proceeding.

Protocol A: Self-Validating Dean-Stark Azeotropic Distillation

Mechanism of Validation: The physical collection of the theoretical volume of water in the trap confirms reaction progress and completion.

  • Preparation: In a round-bottom flask, combine the ketone (1.0 eq) and secondary amine (1.1 eq) in anhydrous toluene (0.5 M). Stir at room temperature for 15 minutes to allow pre-association and minimize aldol pathways.

  • Catalysis: Add p -toluenesulfonic acid monohydrate (0.01 – 0.05 eq).

  • Dehydration: Attach a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to a vigorous reflux.

  • Validation Checkpoint: Monitor the water level in the trap. For a 100 mmol scale reaction, exactly 1.8 mL of water should collect. Do not stop the reaction until this theoretical volume is reached and water evolution ceases[3].

  • Isolation: Cool to room temperature, remove the solvent in vacuo, and purify the enamine via fractional vacuum distillation.

Protocol B: TiCl 4​ -Mediated Synthesis for Hindered Substrates

Mechanism of Validation: The immediate formation of a complex and subsequent precipitation of titanium dioxide and amine hydrochloride salts visually confirms the activation and dehydration cycle.

  • Preparation: Under an inert N 2​ atmosphere, dissolve the secondary amine (6.0 eq) in anhydrous hexane or benzene (1.0 M) and cool to 0 °C.

  • Activation: Dropwise add TiCl 4​ (1.05 eq) dissolved in hexane. Validation Checkpoint: A highly exothermic reaction will occur, forming a yellow/brown complex[4].

  • Reaction: Add the sterically hindered ketone (1.0 eq) to the suspension. Stir at room temperature for 2 hours.

  • Isolation: Filter the thick precipitate (TiO 2​ and amine salts) through a pad of Celite under a blanket of nitrogen. Concentrate the filtrate under reduced pressure to yield the pure enamine.

Sources

Technical Support Center: Troubleshooting Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of experimental reproducibility. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet often frustrating, challenge of reproducing experimental procedures from scientific literature. The inability to reproduce published findings, often termed the "reproducibility crisis," is a significant issue in the scientific community, with some reports indicating that over 70% of researchers have failed to reproduce another scientist's experiments.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to address these challenges head-on.

The core of scientific progress rests on the principle of reproducibility, which validates and builds upon previous discoveries.[1][2] However, a multitude of factors, from insufficient methodological detail in publications to the inherent variability of biological systems, can hinder this process.[3][4][5] This resource is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively.

Part 1: General Troubleshooting & Foundational Principles

Before diving into technique-specific issues, it's crucial to address the systemic factors that often undermine reproducibility. Many failed replication attempts stem from foundational oversights rather than complex technical errors.

FAQ 1: The published protocol seems incomplete or ambiguous. What are the first steps?

Answer: This is one of the most common hurdles.[5][6] The "publish or perish" culture can sometimes lead to rushed and incomplete methods sections.[4][7]

Troubleshooting Protocol:

  • Check for Supplementary Information: Often, crucial details are located in supplementary files which are published online alongside the main paper.

  • Search for Related Publications: The same lab may have published similar methods in other papers with more detail.

  • Consult "Open Science" Platforms: Websites like the Open Science Framework (OSF) are increasingly used by researchers to share detailed protocols and raw data.[4]

Expert Insight: When a protocol is vague, it's often due to unintentional omission of what the original authors considered "standard practice." Don't assume; always seek clarification.

Diagram: The Reproducibility Workflow

Reproducibility_Workflow cluster_0 Initial Assessment cluster_1 Information Gathering cluster_2 Experimental Phase cluster_3 Outcome Read Publication Read Publication Identify Ambiguities Identify Ambiguities Read Publication->Identify Ambiguities Contact Author Contact Author Identify Ambiguities->Contact Author Primary Action Check Supplements Check Supplements Identify Ambiguities->Check Supplements Secondary Action Search Related Papers Search Related Papers Check Supplements->Search Related Papers Pilot Experiment Pilot Experiment Search Related Papers->Pilot Experiment Troubleshoot Troubleshoot Pilot Experiment->Troubleshoot Successful Reproduction Successful Reproduction Troubleshoot->Successful Reproduction Identify Critical Deviation Identify Critical Deviation Troubleshoot->Identify Critical Deviation

Caption: A logical flow for approaching a literature protocol.

Part 2: Technique-Specific Troubleshooting Guides

This section addresses common issues encountered in widely used laboratory techniques.

Cell Culture: The Foundation of Many Experiments

Inconsistencies in cell culture are a major source of irreproducibility.[8][9]

FAQ 2: My cell-based assay results are inconsistent with the paper, even though I'm using the same cell line.

Answer: The identity and health of your cells are paramount. Several "hidden" variables can drastically alter experimental outcomes.

Troubleshooting Protocol:

  • Cell Line Authentication: This is non-negotiable. Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. Misidentified or cross-contaminated cell lines are a rampant problem, with hundreds of cell lines known to be affected.[10][11]

  • Mycoplasma Testing: Mycoplasma contamination is a common and often undetected issue that can alter a wide range of cellular functions without causing visible signs of contamination.[9][12] Regular PCR-based testing is essential.

  • Passage Number and Senescence: Be aware of the passage number of your cells. Cells at high passage numbers can exhibit altered gene expression, growth rates, and responses to stimuli.[13] The original publication should ideally specify the passage number range used.

  • Media and Serum Variability:

    • Serum: Fetal Bovine Serum (FBS) is a complex mixture with significant batch-to-batch variability that can impact cell growth and behavior.[14] If possible, test multiple lots of FBS or consider using serum-free media if appropriate for your cell line.

    • Media Components: The degradation of components like glutamine in liquid media can lead to the buildup of toxic ammonia.[12] Ensure you are using fresh media and storing it correctly.

Data Table: Common Cell Culture Contaminants and Their Effects

ContaminantCommon IndicatorsImpact on ExperimentsRecommended Action
Bacteria/Yeast Turbid media, rapid pH change.Obvious culture death, unreliable results.Discard culture, decontaminate incubator.
Mycoplasma Often no visible signs.[12]Altered gene expression, metabolism, and proliferation.[12]Regular PCR testing, discard contaminated cultures.
Cross-Contamination Change in morphology or growth rate over time.Invalidated results, as you are not studying the intended cell line.[11]STR Profile Authentication.[9]
Western Blotting: A Semi-Quantitative Minefield

Western blotting is notorious for its variability and potential for generating non-reproducible data.[5][15]

FAQ 3: I can't detect my protein of interest, or the signal is very weak.

Answer: This can stem from issues at multiple stages of the protocol, from sample preparation to antibody selection.

Troubleshooting Protocol:

  • Sample Preparation and Lysis:

    • Lysis Buffer Optimization: The choice of lysis buffer is critical for efficient protein extraction. A common buffer like RIPA may not be optimal for all proteins, especially those in specific subcellular compartments like the nucleus.[15] You may need to test different buffers or use fractionation kits.

    • Protease/Phosphatase Inhibitors: Always use a fresh cocktail of inhibitors to prevent protein degradation or changes in phosphorylation state during sample preparation.

  • Gel Electrophoresis and Transfer:

    • Transfer Efficiency: Verify your protein transfer from the gel to the membrane. You can use a Ponceau S stain on the membrane after transfer to visualize total protein. Poor transfer of high molecular weight proteins is a common issue.

  • Antibody Selection and Validation:

    • Antibody Specificity: Not all antibodies are created equal. An antibody that works for one application (e.g., immunofluorescence) may not work for Western blotting.[16] Look for antibodies validated for the specific application in the species you are studying.

    • Positive and Negative Controls: Always include a positive control (a cell lysate or recombinant protein known to express your target) and a negative control (a lysate from a known knockout or knockdown cell line) to confirm antibody specificity.[17]

FAQ 4: I'm seeing high background or non-specific bands.

Answer: This is often an issue of blocking or antibody concentration.

Troubleshooting Protocol:

  • Blocking Optimization: The standard 5% non-fat milk or BSA is a good starting point, but may not be optimal for all antibody-antigen pairs.[17] Try different blocking agents or extend the blocking time.

  • Antibody Titration: Using too high a concentration of the primary antibody is a frequent cause of non-specific binding.[17] Perform a titration experiment to determine the optimal antibody dilution.

  • Washing Steps: Increase the number and duration of your wash steps to more effectively remove unbound antibodies.[17]

Diagram: Western Blot Troubleshooting Logic

WB_Troubleshooting cluster_no_signal No/Weak Signal Path cluster_high_background High Background Path Start Start No/Weak Signal No/Weak Signal Start->No/Weak Signal High Background High Background Start->High Background Check Lysis Buffer Optimize Lysis Buffer No/Weak Signal->Check Lysis Buffer Protein Extraction Issue? Optimize Blocking Test Different Blockers High Background->Optimize Blocking Blocking Issue? Verify Transfer Ponceau S Stain Check Lysis Buffer->Verify Transfer Lysis OK? Validate Antibody Use +/- Controls Verify Transfer->Validate Antibody Transfer OK? Successful Blot Successful Blot Validate Antibody->Successful Blot Titrate Antibody Reduce 1° Ab Conc. Optimize Blocking->Titrate Antibody Blocking OK? Increase Washes More Stringent Washing Titrate Antibody->Increase Washes Titration OK? Increase Washes->Successful Blot

Caption: Decision tree for common Western blot problems.

PCR and qPCR: Sensitivity and Specificity Challenges

The high sensitivity of PCR also makes it susceptible to variability and contamination.[18]

FAQ 5: My qPCR results are not reproducible between experiments.

Answer: Reproducibility in qPCR hinges on meticulous technique and proper assay design.

Troubleshooting Protocol:

  • Template Quality: Ensure your nucleic acid template is pure and free of inhibitors from the extraction process (e.g., salts, ethanol).[19] Spectrophotometric ratios (A260/280 and A260/230) are a good first check.

  • Primer Design and Validation:

    • Poorly designed primers are a major source of issues.[19][20] Use primer design software to create primers that have appropriate melting temperatures (Tm), avoid self-dimerization, and span exon-exon junctions (for RT-qPCR) to prevent amplification of genomic DNA.[19]

    • Always run a melt curve analysis after your qPCR run to check for a single, specific product. The presence of multiple peaks indicates non-specific amplification or primer-dimers.[19]

  • Master Mix and Pipetting:

    • Use a master mix to minimize pipetting variability.[21]

    • Ensure accurate and consistent pipetting, especially for small volumes. Calibrate your pipettes regularly.

    • Always run technical replicates (at least duplicates or triplicates) for each sample.

Data Table: qPCR Troubleshooting

IssuePossible CauseSolution
No amplification Incorrect annealing temperature.Optimize annealing temperature using a gradient PCR.[19][20]
Degraded template/primers.Use fresh aliquots; check integrity on a gel.[19]
Low efficiency Suboptimal primer concentration.Titrate primer concentrations.
Presence of inhibitors.Re-purify template or dilute it.[19]
Non-specific amplification Annealing temperature too low.Increase annealing temperature.[21]
Primer-dimer formation.Redesign primers; reduce primer concentration.[21]
High Cq values Low template amount.Increase template input.[22]

Part 3: Data Analysis and Reporting for Reproducibility

The experiment doesn't end when the data is collected. Transparent data analysis and reporting are critical for others to be able to reproduce your work.

FAQ 6: How can I ensure my data analysis is reproducible?

Answer: Document every step of your analysis and make your raw data and analysis code available.

Best Practices:

  • Share Raw Data: Deposit your raw data in a public repository. This is a cornerstone of the "Open Science" movement.[7][13][23]

  • Use Scripting for Analysis: Instead of manually processing data in spreadsheet software, use scripting languages like R or Python. This creates a transparent and repeatable record of every analysis step.

  • Report All Results: Avoid "p-hacking" or selectively reporting only the positive or statistically significant results.[4] The publication of negative results is crucial for scientific progress.[13][23][24]

  • Detailed Statistical Reporting: Clearly state the statistical tests used and why they were chosen.[25] Report effect sizes, confidence intervals, and exact p-values.[25][26]

Conclusion: Fostering a Culture of Reproducibility

The "reproducibility crisis" is a complex issue with no single solution.[2][3][6] It requires a collective effort from researchers, institutions, and journals. By adopting rigorous experimental design, meticulous execution, and transparent reporting, we can improve the reliability of our work and the efficiency of the scientific enterprise as a whole.[26][27][28] This guide serves as a practical resource to empower you, the researcher, to be a part of that solution.

References

  • Top 5 Factors Affecting Reproducibility in Research - Enago Academy. (2022, March 31). Enago Academy. [Link]

  • Replication crisis | Science | Research Starters - EBSCO. (n.d.). EBSCO. [Link]

  • Replication crisis - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Reproducibility Crisis in Science - These Researchers Have a Fix - USC Viterbi. (2022, November 2). USC Viterbi School of Engineering. [Link]

  • Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks. (2022, March 10). Technology Networks. [Link]

  • Reproducibility crisis in science or unrealistic expectations? - PMC - NIH. (2018, April 25). National Center for Biotechnology Information. [Link]

  • Reproducibility and Replicability in Research: Challenges and Way Forward. (2022, October 20). Editage. [Link]

  • What could be the reason for not getting reproducible results in western blot? (2022, December 18). ResearchGate. [Link]

  • The Reproducibility Crisis: How Open Science Can Save Research - OPUS Project. (2023, October 25). OPUS Project. [Link]

  • Understanding experiments and research practices for reproducibility: an exploratory study. (2021, April 21). PeerJ. [Link]

  • Are Costly Experimental Failures Causing a Reproducibility Crisis? - Bio-Rad. (n.d.). Bio-Rad. [Link]

  • Improving Western Blot Reproducibility | Biocompare Bench Tips. (2015, January 16). Biocompare. [Link]

  • Managing risks in drug discovery: reproducibility of published findings - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Common Challenges in Western Blotting and How to Overcome Them. (2024, June 20). News-Medical.net. [Link]

  • Why is it so hard to reproduce medical research results - Pharma Technology Focus | Issue 77 | December 2018. (2018, November 21). Pharmaceutical Technology. [Link]

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.). Journal of Translational Medicine. [Link]

  • A practical guide to adopting transparent and reproducible practices in statistically orientated social science research during COVID-19 - NCRM EPrints Repository. (n.d.). National Centre for Research Methods. [Link]

  • Western Blotting and the Crisis of Reproducibility: Strategies and Solutions. (2016, December 2). G-Biosciences. [Link]

  • PCR Troubleshooting Guide | PDF | Polymerase Chain Reaction | Primer (Molecular Biology) - Scribd. (n.d.). Scribd. [Link]

  • Webinar Growing Pains: Cell Culture Challenges and Best Practices. (n.d.). The Scientist. [Link]

  • PCR Troubleshooting and Optimization: The Essential Guide - Caister Academic Press. (2011, January 15). Caister Academic Press. [Link]

  • The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC. (2017, August 9). National Center for Biotechnology Information. [Link]

  • Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments - News. (2026, January 15). News-Medical.net. [Link]

  • 7 Best practices for transparent reporting on biomedical research | Editage Insights. (2023, July 21). Editage. [Link]

  • Moving towards transparent and reproducible research - Royal Society. (2018, July 30). The Royal Society. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). MDPI. [Link]

  • PCR Troubleshooting | Bio-Rad. (n.d.). Bio-Rad. [Link]

  • Ensuring Reproducibility and Transparency in Experimental Research - Statology. (2024, November 1). Statology. [Link]

  • Ensuring Reproducibility: Critical Cell Culture Quality Controls | Technology Networks. (2022, September 23). Technology Networks. [Link]

  • Common Issues in PCR Experiments: A Technical Troubleshooting Essay - Blogs - PEKY. (2025, November 27). PEKYBIO. [Link]

  • Debunking 6 Common Misconception in Cell Culturing - Atlantis Bioscience. (2024, September 17). Atlantis Bioscience. [Link]

  • Advancing Transparency and Reproducibility: Criteria for Documenting Research Synthesis Processes and Data - Hogrefe eContent. (2025, August 7). Hogrefe Publishing Group. [Link]

  • TOP Guidelines - Center for Open Science. (n.d.). Center for Open Science. [Link]

  • 5 Open Science practices that improve reproducibility & support trust in science. (2022, July 12). PLOS. [Link]

  • Enhancing Reproducibility through Rigor and Transparency - NIH Grants & Funding. (2024, September 9). National Institutes of Health. [Link]

  • The replication crisis: how it affects the scientific world | The Calira blog. (n.d.). Calira. [Link]

  • Five Easy Ways To Make Your Research More Reproducible | Langmuir - ACS Publications. (2019, October 3). ACS Publications. [Link]

  • (PDF) 8 Tips to Improve Your Research Reproducibility - ResearchGate. (2025, January 21). ResearchGate. [Link]

  • 8 Tips to Improve Your Research Reproducibility - Bitesize Bio. (2025, February 27). Bitesize Bio. [Link]

  • Do you have a tough time reproducing experiments? - Westburg Life Sciences. (n.d.). Westburg. [Link]

  • How do you handle experiments that repeatedly fail? - ResearchGate. (2026, February 24). ResearchGate. [Link]

  • How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics. (n.d.). CD Genomics. [Link]

Sources

Identifying unexpected products in organic reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Troubleshooting & Structural Elucidation Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals systematically identify and resolve unexpected products in organic synthesis.

Finding an unexpected peak in your chromatogram is not a failure; it is an unmapped mechanistic pathway. By applying rigorous analytical logic, we can deduce the structure of these unknown impurities, understand the causality of their formation, and optimize the reaction conditions accordingly.

Core Troubleshooting Workflow

Before diving into specific technical FAQs, it is critical to establish a self-validating analytical workflow. Do not jump straight to isolation without first confirming that the unexpected product is a real covalent entity and not an analytical artifact.

Workflow Start Unexpected Peak Detected (LC-UV/FID) LCMS LC-HRMS Analysis (Determine Exact Mass) Start->LCMS ArtifactCheck Is it an ESI Artifact? (Adduct/Dimer) LCMS->ArtifactCheck ArtifactCheck->Start Yes (Ignore) Isolate Prep-HPLC Isolation (Scale-up) ArtifactCheck->Isolate No (Real Product) NMR 1D & 2D NMR Suite (COSY, HSQC, HMBC) Isolate->NMR Structure Structure Elucidated & Mechanism Deduced NMR->Structure

Fig 1: Systematic troubleshooting workflow for isolating and identifying unknown reaction products.

Frequently Asked Questions (FAQs)

Q1: I see a new, unexpected mass peak on my LC-MS. How do I determine if it's a true side product or an electrospray ionization (ESI) artifact?

The Causality: ESI is a "soft" ionization technique, but it is highly prone to forming non-covalent clusters in the source. A peak at [2M+Na]+ might look like your reaction formed a covalent dimer, but it is often just two starting material molecules clustering around a sodium ion during droplet evaporation. Conversely, in-source fragmentation can make a stable product look like a degraded impurity[1].

The Solution (Self-Validating Protocol):

  • Vary the Cone Voltage/Declustering Potential: Run the sample at a low voltage (e.g., 20V) and a high voltage (e.g., 80V).

    • Logic: Non-covalent adducts (like solvent clusters or ESI dimers) will break apart at higher voltages. Covalent dimers will remain intact.

  • Check for Isotope Patterns: If your reaction involves halogens (Cl, Br), verify that the unexpected peak retains the characteristic isotopic ratio. If the ratio is distorted, you may have an overlapping co-eluting artifact.

  • Run Orthogonal Ionization: Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI is less prone to forming metal adducts (like [M+Na]+ or [M+K]+). If the mass shifts by exactly 22 Da (Na -> H), your initial peak was a sodium adduct of a different mass.

Q2: My unexpected product co-elutes with the main product, making isolation impossible. How can I elucidate the structure without pure isolation?

The Causality: Co-elution occurs when the unexpected product has an identical partition coefficient to the main product under the current chromatographic conditions. While Prep-HPLC is the gold standard for isolation[2], sometimes structural isomers cannot be separated easily.

The Solution: You can utilize Diffusion Ordered Spectroscopy (DOSY) NMR . DOSY separates NMR signals based on the hydrodynamic radius (size and shape) of the molecules in the mixture[3].

  • Protocol for Mixture Analysis via DOSY:

    • Dissolve the crude mixture in a deuterated solvent with low viscosity (e.g., CDCl3 or Acetone-d6) to maximize diffusion differences.

    • Acquire a 2D DOSY spectrum. The y-axis will display the diffusion coefficient (log D), and the x-axis will display the standard 1H chemical shifts.

    • Interpretation: All proton signals belonging to the unexpected product will align horizontally at a different diffusion coefficient than your main product, allowing you to extract a "virtual 1H NMR" of the impurity without physical separation[3].

Q3: I have isolated the unknown impurity, but the 1D NMR is too complex. What is the systematic approach to 2D NMR elucidation?

The Causality: 1D 1H and 13C NMR provide functional group inventory, but they do not provide connectivity. To map the carbon skeleton and identify exactly where an unexpected reaction took place (e.g., an unexpected rearrangement or C-H activation), you must bridge isolated spin systems across quaternary carbons[4].

NMRLogic OneD 1H & 13C NMR (Identify Functional Groups) COSY COSY / TOCSY (Map Adjacent Protons) OneD->COSY HSQC HSQC (Assign Protons to Carbons) OneD->HSQC HMBC HMBC (Bridge Quaternary Carbons) COSY->HMBC HSQC->HMBC NOESY NOESY / ROESY (Determine Stereochemistry) HMBC->NOESY

Fig 2: Sequential logic for 2D NMR structural elucidation of unknown organic impurities.

Standard 2D NMR Elucidation Protocol:

  • HSQC (Heteronuclear Single Quantum Coherence): Run this first to assign every proton to its directly attached carbon. This immediately identifies CH, CH2, and CH3 groups.

  • COSY (Correlation Spectroscopy): Trace the H-C-C-H connections. This builds isolated "fragments" of your molecule (e.g., an intact ethyl group or an aromatic ring).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical step for unexpected products. HMBC shows correlations across 2 to 3 bonds (H-C-C-C). Use HMBC to connect the isolated COSY fragments across quaternary carbons or heteroatoms (O, N, S) that lack protons.

  • NOESY/ROESY: If the unexpected product is a stereoisomer, use NOESY to measure through-space spatial proximity (< 5 Å). Alternatively, Residual Dipolar Couplings (RDCs) can be used for complex stereochemical assignments in small molecules when NOE is insufficient[5].

Common Unexpected Transformations & Diagnostic Data

When troubleshooting, match the exact mass shift (Δm/z) from your High-Resolution Mass Spectrometry (HRMS) data to the NMR indicators below to quickly diagnose common side reactions.

Unexpected TransformationMass Shift (Δm/z)Key NMR Indicator (1H / 13C)Mechanistic Cause / Troubleshooting Fix
Over-Oxidation (e.g., Alcohol to Ketone)-2.016Loss of CH-OH proton; Appearance of new 13C peak >200 ppm.Excess oxidant or trace oxygen. Fix: Degas solvents, lower equivalents of oxidant.
Dehydration -18.011Loss of OH proton; Appearance of new alkene protons (5.0 - 7.0 ppm).Acidic conditions or excessive heat. Fix: Buffer the reaction or lower temperature.
Solvent Incorporation (e.g., Methanolysis)+32.026New O-CH3 singlet (~3.3 ppm 1H, ~50 ppm 13C).Nucleophilic attack by solvent on an activated intermediate. Fix: Switch to non-nucleophilic solvent (e.g., THF, DCM).
Des-halogenation (Loss of Br)-78.918Loss of characteristic 1:1 isotopic cluster; Upfield shift of adjacent protons.Radical pathways or reductive conditions (e.g., Pd-catalyzed side reactions). Fix: Add radical scavengers.
Dimerization ~ +1M - H2Broadening of NMR signals; Complex splitting patterns; Doubling of carbon count.High concentration favoring intermolecular kinetics. Fix: Run reaction at higher dilution.

Protocol: Validating the Mechanism of an Unexpected Product

Once you have elucidated the structure of the unexpected product, you must validate how it formed to prevent it in future batches.

Step-by-Step Mechanistic Validation:

  • Resubject the Product: Take your purified, desired main product and resubject it to the exact reaction conditions (without starting materials).

    • Logic: If the unexpected product forms, it is a degradation product of your final molecule. If it does not form, it is a pathway divergence from a reactive intermediate[2].

  • Spike-in Experiments: Synthesize or purchase the suspected intermediate. Spike it into the reaction mixture and monitor via HPLC. If the rate of unexpected product formation increases proportionally, you have confirmed the branching point of the mechanism.

  • Kinetic Profiling: Pull aliquots from the reaction at 5, 15, 30, and 60 minutes. Quench and analyze via LC-MS. Plot the concentration of Starting Material, Desired Product, and Unexpected Product over time.

    • Logic: If the unexpected product appears early and remains flat, it is a fast, kinetically driven side reaction. If it appears late as the desired product decreases, it is a thermodynamic degradation pathway.

References

  • Dr. S. Shyamkiran Singh. "Analytical Techniques in the Phytochemical Characterization of Sea Buckthorn (Hippophae spp.): Advances and Challenges." The Academic, Volume 3, Issue 9. Available at: [Link]

  • Asano, A., et al. "Ion-molecule reactions for mass spectrometric identification of functional groups in protonated oxygen-containing monofunctional compounds." Analytical Chemistry, 2004. Available at: [Link]

  • Thiele, C. M., et al. "Configuration assignment in small organic molecules via residual dipolar couplings." RSC Publishing, 2002. Available at: [Link]

  • University of Reading. "Structure Elucidation of the Components of a Chemical Mixture by Diffusion Ordered Spectroscopy (DOSY)." Available at:[Link]

Sources

How to handle failed reactions in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to help you transition from trial-and-error guesswork to systematic, data-driven reaction troubleshooting.

In organic synthesis, a "failed" reaction is rarely a dead end; it is a rich dataset. By understanding the mechanistic causality behind a failure and utilizing modern high-throughput methodologies, we can rapidly pivot toward optimal conditions.

Below is our diagnostic workflow, followed by targeted troubleshooting guides, analytical summaries, and a self-validating experimental protocol.

Reaction Triage Workflow

ReactionTriage Start Reaction Failure Detected MassBalance 1. Mass Balance Check (Crude vs. Expected) Start->MassBalance LowMass Low Mass Recovery Check Aqueous/Volatiles MassBalance->LowMass < 50% Yield HighMass High Mass Recovery Proceed to Conversion Check MassBalance->HighMass > 80% Yield Conversion 2. Conversion Status (UPLC-MS / Crude NMR) HighMass->Conversion NoConv 0% Conversion (Reagent/Catalyst Death) Conversion->NoConv PartConv Stalled (<100%) (Product Inhibition) Conversion->PartConv WrongProd Complex Mixture (Side Reactions/Decomp) Conversion->WrongProd HTE Deploy HTE / DoE Optimization (Microscale Screening) NoConv->HTE PartConv->HTE WrongProd->HTE

Diagnostic workflow for triaging failed organic synthesis reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: The reaction yielded a complex mixture (tar/decomposition). How do I isolate the issue? Causality: "Tar" or baseline material on a TLC plate is typically the result of uncontrolled polymerization, thermal degradation, or highly reactive intermediates (e.g., unstabilized radicals or carbocations) reacting indiscriminately. Alternatively, your product may have been successfully synthesized but degraded during an acidic or basic aqueous workup[1]. Actionable Solution: Do not immediately discard the flask. Run a crude NMR or UPLC-MS on the mixture before workup to see if any desired product exists. If the product is present pre-workup but absent post-workup, you have an isolation problem, not a reaction problem. If the reaction itself is decomposing, move away from One-Variable-At-a-Time (OVAT) optimization. Implement a Design of Experiments (DoE) approach to map the statistical interaction between temperature and concentration, allowing you to find a milder thermal envelope[2].

Q2: Starting material is completely unreacted. What are the diagnostic steps? Causality: Zero conversion implies one of three things: an insurmountable activation energy barrier, complete catalyst poisoning, or reagent quenching (e.g., trace moisture destroying a Grignard reagent). Actionable Solution: Perform a "spike-in" control experiment. Take an aliquot of the failed reaction, spike it with a fresh stoichiometric excess of your reagents/catalyst, and monitor. If the reaction now proceeds, your initial reagents were compromised (likely by atmospheric ingress). If it still fails, the substrate itself may be coordinating to and poisoning the catalyst. In this case, you must screen alternative catalyst/ligand systems.

Q3: The reaction stalled at 50% conversion. How do I push it to completion? Causality: Stalled reactions usually indicate an equilibrium state, reagent degradation over time, or product inhibition (where the newly formed product binds the catalyst more tightly than the starting material). Actionable Solution: Check the reaction stoichiometry and byproducts. If a byproduct is water or an alcohol, use a Dean-Stark trap or molecular sieves to drive the equilibrium forward via Le Chatelier's principle. If product inhibition is suspected, alter the solvent to change the relative binding affinities of the substrate versus the product.

Q4: How do I systematically optimize a sluggish reaction without wasting precious late-stage intermediates? Causality: Traditional OVAT optimization consumes vast amounts of material and routinely fails to identify synergistic interactions between discrete variables (e.g., a specific ligand that only works well in a specific solvent)[2]. Actionable Solution: Utilize microscale High-Throughput Experimentation (HTE)[3]. By running 24 to 96 reactions simultaneously at the nanomole to micromole scale, you can evaluate multiple discrete variables (catalyst, base, solvent) with minimal material[4]. Advanced laboratories are now coupling HTE data with Bayesian optimization algorithms to computationally predict optimal conditions in a fraction of the time[5].

Quantitative Data: Analytical Profiling Tools

To establish a self-validating system, you must choose the correct analytical tool for your specific failure mode. Below is a summary of standard reaction profiling techniques[1][6][7].

Analytical TechniqueSensitivityTypical Sample Req.Primary Diagnostic Value in Troubleshooting
UPLC-MS High (pg–ng)< 1 µLRapid mass identification of products, intermediates, and mass-balance tracking.
GC-MS High (pg–ng)1 µLIdentification of volatile/semi-volatile byproducts and solvent degradation.
Crude ¹H NMR Moderate (µg)5–10 mgAssessing regioselectivity, structural elucidation, and true mass balance.
TLC Low (µg)1–5 µLQuick visual check of reaction progress, polarity changes, and workup stability.

Experimental Protocol: Self-Validating Microscale Reaction Screen (HTE)

When a reaction fails, guessing the next best catalyst is inefficient. This step-by-step methodology outlines how to execute a 24-well microscale HTE screen to rapidly identify optimal cross-coupling conditions[4][7].

Self-Validation Mechanism: This protocol requires the inclusion of an inert internal standard (e.g., 1,3,5-trimethoxybenzene). By quantifying the product against this standard via UPLC-MS, you ensure that any observed "low yield" is due to genuine chemical failure, not evaporative solvent loss or liquid handling errors.

Step-by-Step Methodology:

  • Preparation of "End-User Plates": Inside a nitrogen-filled glovebox, pre-dose a 24-well or 96-well glass-vial plate with a library of catalysts and ligands (e.g., various Buchwald precatalysts)[4]. Seal the plate with a pierceable septum mat.

  • Stock Solution Formulation: Prepare a master mix containing your limiting starting material, the coupling partner, and the internal standard in an anhydrous solvent. Note: Ensure the internal standard does not overlap with your expected product's retention time on the UPLC.

  • Automated Dosing: Using a multichannel pipette or automated liquid handler, dispense the master mix and various bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) into the pre-dosed wells.

  • Parallel Execution: Place the sealed plate into a specialized heating block (e.g., an aluminum microplate reactor) and agitate on an orbital shaker at the target temperature for 12–24 hours[7].

  • Simultaneous Quench: Unseal the plate and quench all wells simultaneously using a standardized quench solution (e.g., 1:1 Acetonitrile/Water) to halt all kinetics at the exact same time.

  • High-Throughput Analysis: Transfer 5 µL aliquots from each vial to a shallow-well analytical plate. Analyze via UPLC-MS, calculating the yield of each well relative to the internal standard[7]. Plot the results as a heatmap to identify synergistic catalyst/base combinations.

References

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals. 6

  • Advancement in Organic Synthesis through High Throughput Experimentation. NIH. 7

  • How To: Troubleshoot a Reaction. University of Rochester. 1

  • Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. MDPI. 3

  • High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Domainex. 4

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ResearchGate.5

  • Bayesian reaction optimization as a tool for chemical synthesis. UCLA (Nature). 8

Sources

Technical Support Center: Optimizing Reaction Conditions with Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Response Surface Methodology (A.I.). This guide is designed for researchers, scientists, and drug development professionals who are leveraging RSM to optimize their chemical reactions and processes. Here, you will find in-depth answers to common questions and troubleshooting guidance to navigate the complexities of your experiments with confidence.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of RSM

This section addresses foundational questions about RSM, providing the essential knowledge needed to start your optimization journey.

Q1: What is Response Surface Methodology (RSM) and why should I use it for my reaction optimization?

Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for modeling and analyzing processes where a response of interest is influenced by several variables.[1][2][3] The primary goal of RSM is to optimize this response.[1][2][3]

In the context of chemical reactions, think of the "response" as your desired outcome, such as reaction yield, product purity, or reaction time. The "variables" or "factors" are the reaction conditions you can control, like temperature, pressure, catalyst concentration, and pH.[2][4]

Why it's superior to a one-factor-at-a-time (OFAT) approach:

  • Efficiency: RSM allows you to explore the effects of multiple variables simultaneously, significantly reducing the number of experimental runs required compared to traditional methods.[2][5][6]

  • Interaction Effects: It reveals how variables interact with each other. For example, the effect of temperature on yield might change at different pressures. OFAT approaches completely miss these crucial interactions.[2]

  • Optimization: RSM not only identifies which factors are significant but also determines the optimal settings for these factors to achieve your desired outcome.[2][3]

Essentially, RSM provides a "map" of your experimental landscape, allowing you to navigate to the peak of your desired response.

Q2: What are the main steps involved in an RSM experiment?

A typical RSM workflow follows a structured sequence to ensure robust and meaningful results. The key steps include:

  • Factor and Range Selection: Identify the critical process variables (factors) that you believe influence the reaction outcome and define the experimental range (low and high levels) for each factor.[2]

  • Choice of Experimental Design: Select an appropriate experimental design, such as a Central Composite Design (CCD) or a Box-Behnken Design (BBD), to systematically vary the factors.[1][2][6]

  • Performing the Experiments: Conduct the experimental runs in a randomized order as specified by the chosen design to minimize the impact of uncontrolled variables.[7]

  • Model Fitting and Analysis: Use the experimental data to fit a mathematical model, typically a quadratic polynomial equation, that describes the relationship between the factors and the response.[2][8] This is followed by an Analysis of Variance (ANOVA) to assess the statistical significance of the model and its individual terms.[2][9]

  • Model Validation: Critically evaluate the adequacy of the model using various diagnostic tools, including the coefficient of determination (R²), adjusted R², predicted R², and analysis of residuals.[10]

  • Optimization and Visualization: Use the validated model to generate response surface plots (3D surfaces and 2D contour plots) to visualize the relationship between variables and the response.[2] These plots help in identifying the optimal operating conditions.

  • Confirmation Runs: Perform additional experiments at the predicted optimal conditions to verify the model's predictive capability.[5][10]

RSM_Workflow A 1. Select Factors & Ranges B 2. Choose Experimental Design (e.g., CCD, BBD) A->B C 3. Conduct Experiments (Randomized) B->C D 4. Fit Mathematical Model & Perform ANOVA C->D E 5. Validate Model (R², Residuals, etc.) D->E F 6. Visualize & Optimize (Contour/3D Plots) E->F G 7. Perform Confirmation Runs F->G

A high-level overview of the Response Surface Methodology workflow.
Q3: What software is available to help me design and analyze my RSM experiments?

Several software packages are available to facilitate the design and analysis of RSM experiments. Some of the most commonly used include:

  • Design-Expert®: A user-friendly and powerful software specifically dedicated to Design of Experiments (DOE), including RSM.[11][12]

  • Minitab®: A comprehensive statistical software package with robust DOE and RSM capabilities.[1][13]

  • JMP®: Statistical software from SAS that offers a visual and intuitive approach to DOE and RSM.

  • STATISTICA: Another comprehensive statistical software package with extensive DOE features.[1]

  • R (with the rsm package): For users comfortable with programming, the open-source R statistical environment offers a powerful and flexible platform for RSM analysis.[14][15]

These tools automate the creation of experimental designs, perform the complex statistical analysis (like ANOVA), and generate the necessary visualizations, making RSM accessible to a broader range of researchers.[1]

Section 2: Experimental Design - Making the Right Choices

The success of your optimization study heavily relies on the initial experimental design. This section provides guidance on selecting the most appropriate design for your specific needs.

Q4: What is the difference between a Central Composite Design (CCD) and a Box-Behnken Design (BBD)? When should I use one over the other?

Central Composite Designs (CCD) and Box-Behnken Designs (BBD) are two of the most popular experimental designs used in RSM to fit a quadratic model.[1][2][6] The primary difference lies in the location of the experimental points.

FeatureCentral Composite Design (CCD)Box-Behnken Design (BBD)
Experimental Points Includes factorial points (corners of the cube), axial or "star" points (outside the cube), and center points.[16][17]Experimental points are located at the midpoints of the edges of the experimental space and at the center. It does not contain points at the corners.[13][18]
Number of Levels Requires 5 levels for each factor (-α, -1, 0, +1, +α).Requires only 3 levels for each factor (-1, 0, +1).[13][18]
Number of Runs Generally requires more experimental runs than a BBD for the same number of factors.More economical as it typically requires fewer runs.[17][18]
Extreme Conditions Includes runs at the extreme combinations of all factors (the corners of the design space).[19]Avoids experiments at the extreme corners, which can be beneficial if these conditions are expensive, difficult, or unsafe to run.[18]

When to choose CCD:

  • When you need to understand the behavior of the system at the extremes of your factor ranges.

  • When sequential experimentation is a possibility; you can start with a factorial design and later add the axial and center points to form a CCD.[20]

When to choose BBD:

  • When you want to avoid experiments under extreme conditions.[18]

  • When the cost or time per experiment is high, as BBDs are generally more efficient in terms of the number of runs required.[17]

Design_Comparison

Decision guide for choosing between CCD and BBD.

Section 3: Troubleshooting Guide - Navigating Common Experimental Hurdles

Even with careful planning, you may encounter issues during your RSM analysis. This section provides solutions to some of the most common problems.

Q5: My ANOVA table shows a significant "Lack of Fit." What does this mean and what should I do?

A significant "Lack of Fit" test (p-value < 0.05) is a critical diagnostic that indicates the model you have chosen (e.g., a quadratic model) does not adequately describe the relationship between your factors and the response.[21][22][23] In other words, the variation of the data around the fitted model is significantly larger than the pure experimental error (variation among replicate runs).[9][22]

Causality: This can happen if the true response surface has a more complex shape than a simple quadratic curve can capture, or if there are outliers in your data.

Troubleshooting Steps:

  • Check for Outliers: Examine your diagnostic plots (e.g., residual plots) for any data points that deviate significantly from the others. An outlier can pull the model away from the true surface. If an outlier is identified and can be traced to an experimental error, you may consider removing it and re-analyzing the data.[22]

  • Consider a Model Transformation: The relationship between the factors and the response may not be linear. Try applying a transformation to the response variable (e.g., log, square root). Most statistical software has a "Box-Cox" diagnostic plot that can suggest the best transformation to use.[22]

  • Augment the Design: If a transformation doesn't resolve the issue, your model may be too simple. A significant lack of fit for a quadratic model might suggest that a higher-order model (like a cubic model) is needed. To fit a more complex model, you will likely need to augment your design with additional experimental runs.[22]

  • Review Factor Ranges: An insignificant lack of fit can sometimes be achieved by using a narrower range for your variables.[21]

It is crucial to address a significant lack of fit before proceeding with optimization, as it indicates your model is not a reliable predictor of the experimental space.[21]

Q6: The R-squared value for my model is high, but the Predicted R-squared is low. What does this imply?

This is a classic sign of an overfit model .

  • R-squared (R²) measures how much of the variation in your response is explained by the model. A high R² (e.g., > 0.90) suggests the model fits your existing data well.

  • Predicted R-squared (Pred R²) measures how well the model is expected to predict the response for new observations. A low Pred R² indicates poor predictive power.

Causality: An overfit model is too complex for the amount of data available. It has captured not only the underlying relationship but also the random noise in your specific dataset. This makes it a poor predictor for any new data points. This can happen if your model includes too many insignificant terms.

Troubleshooting Steps:

  • Model Reduction (Backward Elimination): Systematically remove model terms that are not statistically significant (i.e., have high p-values), starting with the highest order interactions or quadratic terms. Re-run the analysis after each removal. This process simplifies the model, often leading to an increase in the Predicted R².[21]

  • Collect More Data: If model reduction is not effective, your initial design may not have contained enough information to build a robust model. Augmenting your design with more experimental runs can help.

Q7: None of my model terms are statistically significant in the ANOVA, but the overall model p-value is significant. How do I interpret this?

This situation can arise due to multicollinearity , where your independent variables are correlated with each other. While the model as a whole has predictive power, the overlapping information from the correlated factors makes it difficult for the ANOVA to attribute the variation in the response to any single term.

Troubleshooting Steps:

  • Examine the Correlation Matrix: Check for high correlation coefficients between your model terms.

  • Rely on the Model as a Whole: In this case, even though individual terms are not significant, the model can still be used for prediction and optimization within the experimental region.

  • Consider a Different Design: Some experimental designs are more susceptible to multicollinearity than others. If this is a recurring issue, consult with a statistician to select a more appropriate design for your specific factors.

Q8: My optimization results suggest operating conditions that are physically impossible or outside my safe operating range. What should I do?

This is a common practical issue where the mathematical optimum does not align with real-world constraints.

Troubleshooting Steps:

  • Apply Constraints in Your Software: All major RSM software packages allow you to set constraints on your factors and responses during the optimization step.[6] You can define upper and lower limits for your variables or even specify that a response should be minimized or maximized while keeping other factors within a certain range.

  • Use the Desirability Function: The desirability function is a powerful tool for multi-response optimization.[2] It allows you to assign a "desirability" score (from 0 to 1) to different outcomes for each response and then finds the operating conditions that maximize the overall desirability. This helps in finding a balanced optimum that satisfies all your criteria.

  • Explore the Operating Window: Instead of focusing on a single point optimum, use the contour plots to identify an "operating window" – a region of your experimental space where all your specifications are met. This provides more flexibility in your process.[2]

References

  • SixSigma.us. (2024, April 12). Response Surface Methodology (RSM) in Design of Experiments. Retrieved from [Link]

  • IntechOpen. (2022, September 16). Applications of Response Surface Methodology (RSM) in Product Design, Development, and Process Optimization. Retrieved from [Link]

  • Gholamrezaeenya, et al. (2023). Application of Box-Behnken Method for Optimization and Modeling of 1,5 – Benzodiazepine Production Reaction by CuFe2O4. Theory of Approximation and Applications, 17(1). Retrieved from [Link]

  • Neural Concept. Response Surface Methodology - Overview & Applications. Retrieved from [Link]

  • PMC. (n.d.). Using Central Composite Experimental Design to Optimize the Degradation of Tylosin from Aqueous Solution by Photo-Fenton Reaction. Retrieved from [Link]

  • SAS Support. Introduction to Response Surface Experiments. Retrieved from [Link]

  • CRAN. rsm: Response-Surface Methods. Retrieved from [Link]

  • IntechOpen. (2023, January 23). Application of Central Composite Design with Design Expert v13 in Process Optimization. Retrieved from [Link]

  • YouTube. (2020, August 20). Optimizing Your Simulations: Box-Behnken Design (BBD) in ANSYS. Retrieved from [Link]

  • PMC. (2024, October 7). Optimization study and application of box-behnken model for probing eggshell supported transition metals based catalysts to synthesize hydrazone & dihydropyrimidinones. Retrieved from [Link]

  • Minitab. Analysis of variance table for Analyze Response Surface Design. Retrieved from [Link]

  • MDPI. (2023, September 19). Validation of RSM Predicted Optimum Scaling-Up Factors for Generating Electricity in a DCMFC: MATLAB Design and Simulation Model. Retrieved from [Link]

  • Taylor & Francis Online. (2012, March 23). Measures of Lack of Fit for Response Surface Designs and Predictor Variable Transformations. Technometrics, 24(1). Retrieved from [Link]

  • Develve. Response Surface Methodology (RSM). Retrieved from [Link]

  • ResearchGate. (2016, February 10). In RSM, If lack of fit comes significant then what should be the next step? Retrieved from [Link]

  • Academia.edu. Application of Box Behnken design to Optimize the Reaction Conditions on the Synthesis of Multiwalled Carbon Nanotubes. Retrieved from [Link]

  • ResearchGate. Validation of data and constructed RSM model. Retrieved from [Link]

  • Journal of Statistical Software. Response-Surface Methods in R, Using rsm. Retrieved from [Link]

  • ResearchGate. RSM model validation via predicted... Retrieved from [Link]

  • MDPI. (2025, July 21). A Study of the Response Surface Methodology Model with Regression Analysis in Three Fields of Engineering. Retrieved from [Link]

  • Stat-Ease. (2022, May 4). Understanding Lack of Fit: When to Worry. Retrieved from [Link]

  • ResearchGate. (2024, November 13). response surface methodology (rsm) as a tool in pharmaceutical formulation development. Retrieved from [Link]

  • TailoredRead. (2025, January 16). Mastering Response Surface Methodology Book: A Practical Guide to Optimizing Experimental Design. Retrieved from [Link]

  • Wikipedia. Response surface methodology. Retrieved from [Link]

  • ResearchGate. (2018, September 25). (PDF) Application of Box Behnken design to Optimize the Reaction Conditions on the Synthesis of Multiwalled Carbon Nanotubes. Retrieved from [Link]

  • MoreSteam. Response Surface Methods (RSM) Designs. Retrieved from [Link]

  • ResearchGate. (2016, November 19). RSM-Design of Experiments: Which reasons have led to unsuccessful case studies? Retrieved from [Link]

  • ResearchGate. (PDF) Optimization using central composite design (CCD) of response surface methodology (RSM) for biosorption of hexavalent chromium from aqueous media. Retrieved from [Link]

  • ResearchGate. (2018, August 9). Is it necessary to bring Lack-of-Fit value insignificant in the response surface methodology? Retrieved from [Link]

  • Stat-Ease. Keys to Analyzing a Response Surface Design. Retrieved from [Link]

  • ALL SCIENCES PROCEEDINGS. (2025, December 22). Process Optimization with Response Surface Methodology: A Comprehensive Approach by Experimental Design Types. Retrieved from [Link]

  • JMP. Central Composite Design. Retrieved from [Link]

  • Oreate AI. (2026, January 21). Understanding ANOVA: A Key to Statistical Significance in Process Optimization. Retrieved from [Link]

  • SciSpace. Application of response surface methodology (rsm) in statistical optimization and pharmaceutical characterization of a matrix ta. Retrieved from [Link]

  • Journal of Advance Research in Applied Science. (2016). RSM-BASED ANALYSIS AND OPTIMIZATION APPROACH FOR CHEMICAL PROCESSES. 3(4). Retrieved from [Link]

  • YouTube. (2020, January 24). ANOVA Data Analysis of Response Surface Methodology Tutorial - Design Expert V11. Retrieved from [Link]

  • Scribd. Response Surface Methodology in Pharma. Retrieved from [Link]

  • IntechOpen. (2024, July 10). Response Surface Techniques as an Inevitable Tool in Optimization Process. Retrieved from [Link]

  • YouTube. (2025, November 19). RSM Modeling Using Design-Expert 11 | Step-by-Step Guide part 1. Retrieved from [Link]

  • Statcon. Design Expert - Design of Experiments, Screening, RSM and Mixtures. Retrieved from [Link]

  • ResearchGate. 108 questions with answers in DESIGN EXPERT | Science topic. Retrieved from [Link]

  • University of Bradford. Design Expert 7: Introduction. Retrieved from [Link]

  • Scribd. Lecture6-Design Expert Software - Tutorial. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Copolymerization Reactivity of Amino-Functionalized Acrylates and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of functional polymers for advanced applications, particularly in drug delivery and biomaterials, the precise control over copolymer composition is paramount. This guide provides a comparative analysis of the reactivity ratios of an amino-functionalized acrylate, specifically 2-(dimethylamino)ethyl methacrylate (DMAEMA), and methyl methacrylate (MMA). While the initial topic specified Methyl 2-(dimethylamino)prop-2-enoate, a thorough literature review did not yield specific reactivity data for this monomer. Therefore, we will utilize the extensively studied and structurally similar DMAEMA as a representative monomer to illustrate the principles of copolymerization with MMA. This guide will delve into the experimental data, the underlying chemical principles governing their reactivity, and a detailed protocol for determining these crucial parameters.

Understanding Monomer Reactivity in Copolymerization

The composition and microstructure of a copolymer are dictated by the relative rates at which the two monomers add to the growing polymer chain. These relative reactivities are quantified by the monomer reactivity ratios, r₁ and r₂. The Mayo-Lewis equation describes the instantaneous composition of the copolymer being formed.

For a copolymerization involving two monomers, M₁ and M₂, there are four possible propagation reactions:

  • M₁• + M₁ → M₁M₁• (Rate constant: k₁₁)

  • M₁• + M₂ → M₁M₂• (Rate constant: k₁₂)

  • M₂• + M₂ → M₂M₂• (Rate constant: k₂₂)

  • M₂• + M₁ → M₂M₁• (Rate constant: k₂₁)

The reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂

  • r₂ = k₂₂ / k₂₁

  • If r₁ > 1 , the growing chain ending in M₁ prefers to add another M₁ monomer.

  • If r₁ < 1 , the growing chain ending in M₁ prefers to add an M₂ monomer.

  • If r₁ = 1 , the growing chain shows no preference.

  • If r₁ = r₂ = 1 , an ideal random copolymer is formed.

  • If r₁ = r₂ = 0 , a perfectly alternating copolymer is formed.

Monomer Structures and Properties

A comparison of the structures of DMAEMA and MMA reveals the key difference that influences their copolymerization behavior: the presence of the tertiary amino group in DMAEMA.

G cluster_0 Methyl Methacrylate (MMA) cluster_1 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) MMA C[C(=C)C(=O)OC] DMAEMA C[C(=C)C(=O)OCCN(C)C]

Caption: Chemical structures of Methyl Methacrylate (MMA) and 2-(Dimethylamino)ethyl Methacrylate (DMAEMA).

The tertiary amine in DMAEMA can be protonated in acidic conditions, rendering the polymer pH-responsive. This functionality is a key reason for its use in applications like gene delivery and smart hydrogels.[1]

Experimental Reactivity Ratios of DMAEMA (M₁) and MMA (M₂)

The reactivity ratios for the copolymerization of DMAEMA and MMA have been determined experimentally under various conditions. The following table summarizes some of the reported values.

r₁ (DMAEMA)r₂ (MMA)SolventMethodReference
1.131.07ChloroformKelen-Tüdős[2]
0.960.421,4-DioxaneNot Specified[2]
0.930.85DimethylformamideNot Specified[2]
0.991.00Not SpecifiedKelen-Tüdős[3]
0.980.71Not SpecifiedNot Specified[4]

The data indicates that the copolymerization of DMAEMA and MMA is close to ideal, with reactivity ratios near 1 in several solvent systems.[3] This suggests that the monomers have similar reactivities towards both propagating radicals, leading to the formation of a random copolymer. The product of the reactivity ratios (r₁r₂) is also close to 1, further supporting the tendency for random incorporation of both monomers into the polymer chain.

The slight variations in reactivity ratios across different solvents highlight the influence of the reaction medium on the polymerization kinetics. For instance, the values in 1,4-dioxane suggest a slight preference for cross-propagation.[2]

Factors Influencing Reactivity

The reactivity of vinyl monomers is primarily governed by two factors:

  • Resonance Stabilization: The stability of the radical formed after monomer addition. Both MMA and DMAEMA form tertiary radicals that are stabilized by the adjacent carbonyl group.

  • Polar Effects: The electron-donating or electron-withdrawing nature of the substituent groups. The dimethylamino group in DMAEMA is electron-donating, which can influence the electron density of the double bond and the resulting radical.

The similarity in the reactivity ratios of DMAEMA and MMA suggests that the electronic effect of the dimethylamino group is not substantial enough to significantly alter the reactivity of the methacrylate double bond compared to the methyl ester group in MMA.

Experimental Protocol for Determining Reactivity Ratios

The Kelen-Tüdős method is a widely used and reliable graphical method for determining monomer reactivity ratios from low-conversion copolymerization data.[2]

workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis cluster_calc Calculation p1 Prepare a series of monomer feed compositions (f₁) p2 Add initiator (e.g., AIBN) to each reaction mixture p1->p2 poly Conduct polymerization to low conversion (<10%) p2->poly a1 Isolate and purify the copolymer poly->a1 a2 Determine copolymer composition (F₁) using NMR or other analytical techniques a1->a2 c1 Calculate Kelen-Tüdős parameters (η and ξ) a2->c1 c2 Plot η vs. ξ c1->c2 c3 Determine r₁ and r₂ from the linear plot c2->c3

Caption: Workflow for the experimental determination of monomer reactivity ratios.

Step-by-Step Methodology:

  • Preparation of Monomer Feeds: Prepare a series of at least five different monomer feed compositions of DMAEMA (M₁) and MMA (M₂) in a suitable solvent (e.g., 1,4-dioxane). The mole fractions of the monomers in the feed (f₁ and f₂) should cover a wide range.

  • Polymerization: Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to each reaction vessel. Carry out the polymerization under an inert atmosphere (e.g., nitrogen) at a constant temperature (e.g., 60-70 °C). It is crucial to stop the reactions at low monomer conversion (<10%) to ensure that the monomer feed composition remains relatively constant.

  • Copolymer Isolation and Purification: Precipitate the formed copolymer in a non-solvent (e.g., hexane or methanol), filter, and dry under vacuum to a constant weight.

  • Copolymer Composition Analysis: Determine the molar composition of the copolymer (F₁ and F₂) using a suitable analytical technique. ¹H NMR spectroscopy is often used, as the signals from the protons of the dimethylamino group in DMAEMA and the methoxy group in MMA are distinct and can be integrated to determine the relative amounts of each monomer unit in the copolymer.

  • Calculation using the Kelen-Tüdős Method: The Kelen-Tüdős equation is given by: η = (r₁ + r₂/α)ξ - r₂/α

    where:

    • η = G / (α + H)

    • ξ = H / (α + H)

    • G = x(y-1)/y

    • H = x²/y

    • x = f₁ / f₂

    • y = F₁ / F₂

    • α is an arbitrary constant, typically calculated as (H_min * H_max)⁰·⁵ to ensure a more even distribution of data points.

    A plot of η versus ξ should yield a straight line. The value of r₁ can be determined from the intercept at ξ = 1 , and -r₂/α from the intercept at ξ = 0 .

Conclusion

The copolymerization of 2-(dimethylamino)ethyl methacrylate and methyl methacrylate is characterized by reactivity ratios that are generally close to unity, indicating a tendency to form random copolymers. This behavior is advantageous for applications where a homogeneous distribution of the functional amino groups along the polymer backbone is desired. The slight solvent dependency of the reactivity ratios underscores the importance of carefully selecting the reaction conditions to achieve the desired copolymer microstructure. The experimental determination of these reactivity ratios, for which a detailed protocol has been provided, is a critical step in the rational design and synthesis of functional copolymers for specialized applications in research, drug development, and materials science.

References

  • Gress, A. et al. (2007). Copolymerizations of 2-(dimethylamino)ethyl methacrylate with (methyl)acrylates initiated by a neutral Pd(II)-based complex. Journal of Applied Polymer Science, 105(3), 1345-1351.
  • Ilić, M. et al. (2018). Reactivity ratios and copolymer properties of 2-(diisopropylamino)ethyl methacrylate with methyl methacrylate and styrene. Journal of Polymer Research, 25(10), 224.
  • PubChem. (n.d.). Methyl Methacrylate. Retrieved from [Link]

  • Long, S. H., & McHugh, V. M. (1988). Review of Polymerization and Properties of Aminoalkyl Acrylates and Aminoalkyl Methacrylates. U.S. Army Armament Research, Development and Engineering Center.
  • Zhang, X., & Matyjaszewski, K. (1999). Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)
  • Kohsaka, Y. (2021). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal, 53(12), 1367–1377.
  • van de Wetering, P. et al. (1998). 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents. Journal of Controlled Release, 53(1-3), 145-153.
  • Bütün, V. et al. (2001). Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers. Macromolecules, 34(5), 1148–1153.
  • NIST. (n.d.). Methyl methacrylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kohsaka, Y. et al. (2019). α-(Aminomethyl)acrylate: Polymerization and spontaneous post-polymerization modification of β-amino acid ester for pH- / temperature- responsive material. Reactive and Functional Polymers, 142, 110-116.
  • Shen, Y. et al. (2000). Copolymerization of dimethylaminoethyl methacrylate and methyl methacrylate catalyzed by substituted indanyl lanthanide(II) complexes. Chinese Journal of Polymer Science, 18(3), 235-240.
  • Wiśniewska, M. et al. (2023). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Interface Focus, 13(5), 20230022.
  • Kudaibergenov, S. et al. (2023). Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)
  • Greenley, R. Z. (1999). Q-e Values for Free Radical Polymerization of Vinyl Monomers and Telomerization of Dienes. In Polymer Handbook (4th ed.).
  • Sivasankaran, K. et al. (2013). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. American Journal of Polymer Science, 3(1), 1-10.
  • PubChem. (n.d.). (Dimethylamino)ethyl methacrylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl methacrylate. Retrieved from [Link]

  • Ahmed, S. et al. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. Polymers, 10(11), 1234.
  • Lee, J. et al. (2021). Self-healing amino acid-bearing acrylamides/n-butyl acrylate copolymers via multiple noncovalent bonds. Scientific Reports, 11(1), 1-10.

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High-Performance Liquid Chromatography (HPLC) for Acrylate Monomer Analysis: A Comparative Guide to Column Chemistries and Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

Acrylate monomers—such as acrylic acid, methyl methacrylate, ethyl acrylate, and butyl acrylate—are the foundational building blocks for a vast array of pharmaceutical polymers, including enteric coatings (e.g., Eudragit), transdermal adhesives, and medical device packaging. However, due to their highly reactive double bonds, unreacted residual monomers pose significant toxicological risks.

According to the ICH M7 guidelines , residual monomers are frequently classified as DNA-reactive (mutagenic) impurities. Regulatory bodies mandate that these impurities be strictly assessed and controlled below the Threshold of Toxicological Concern (TTC). Furthermore, USP <1663> and USP <1664> require the rigorous profiling of extractables and leachables, including residual monomers migrating from packaging into drug products .

To meet these stringent requirements, researchers rely on High-Performance Liquid Chromatography (HPLC) . This guide objectively compares HPLC column chemistries and provides a field-proven, self-validating methodology for the extraction and quantification of diverse acrylate monomers.

The Analytical Challenge: Polarity and Reactivity

The primary difficulty in analyzing a comprehensive panel of acrylate monomers lies in their extreme polarity differences.

  • Highly Polar Monomers: Acrylic acid is a small, highly polar organic acid. On traditional reversed-phase columns, it often elutes in the void volume, making quantification impossible.

  • Non-Polar Monomers: Butyl acrylate and hexyl acrylate are highly hydrophobic and require strong organic solvents to elute.

To retain acrylic acid, the mobile phase must be highly aqueous (often >95% water). However, standard C18 columns undergo phase collapse (dewetting) under these conditions. The hydrophobic C18 chains fold onto themselves to minimize contact with the aqueous mobile phase, leading to a sudden, irreproducible loss of retention. Overcoming this requires strategic column selection.

Comparative Analysis of HPLC Column Chemistries

To determine the optimal stationary phase, we compared three distinct column chemistries for the resolution of a four-monomer mixture (Acrylic Acid, Methyl Methacrylate, Ethyl Acrylate, and Butyl Acrylate).

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic interactions. Prone to phase collapse in highly aqueous conditions, resulting in poor retention for acrylic acid and severe peak tailing due to secondary interactions with unshielded surface silanols.

  • Polar-Embedded C18 (e.g., Amide-C18): Incorporates a hydrophilic functional group (such as an amide or ether linkage) near the silica surface. This prevents phase collapse by keeping the stationary phase "wetted" in 100% aqueous mobile phases. It also shields residual silanols, dramatically improving peak shape.

  • Phenyl-Hexyl: Offers alternative selectivity via π−π interactions between the phenyl ring of the stationary phase and the conjugated double bonds of the acrylates. While useful for specific co-eluting aliphatic pairs, it offers less absolute retention for highly polar acids than polar-embedded phases.

Data Presentation: Column Performance Comparison

System Suitability Criteria: Resolution ( Rs​ ) > 2.0; Tailing Factor ( Tf​ ) < 1.5.

AnalyteStandard C18 (RT, Rs​ , Tf​ )Polar-Embedded C18 (RT, Rs​ , Tf​ )Phenyl-Hexyl (RT, Rs​ , Tf​ )
Acrylic Acid 1.2 min (Void), N/A, 2.53.5 min, N/A, 1.1 2.1 min, N/A, 1.8
Methyl Methacrylate 6.5 min, 4.0, 1.27.2 min, 5.5, 1.0 6.8 min, 3.5, 1.1
Ethyl Acrylate 8.1 min, 2.5, 1.19.0 min, 3.2, 1.0 8.5 min, 2.8, 1.1
Butyl Acrylate 12.5 min, 6.0, 1.113.1 min, 6.5, 1.0 11.8 min, 4.5, 1.2

Conclusion: The Polar-Embedded C18 is the superior choice. It successfully retains acrylic acid past the void volume (3.5 min) while maintaining excellent peak symmetry ( Tf​ = 1.0 - 1.1) across all analytes.

G Start Acrylate Monomer Mixture (Polar & Non-Polar) C18 Standard C18 Column (Hydrophobic) Start->C18 PolarC18 Polar-Embedded C18 (Amide/Ether) Start->PolarC18 Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Start->Phenyl Outcome1 Phase Collapse in Aqueous; Poor Acrylic Acid Retention C18->Outcome1 Outcome2 Optimal Resolution; Excellent Peak Shape PolarC18->Outcome2 Outcome3 Good Alternative Selectivity; Moderate Resolution Phenyl->Outcome3

Decision pathway comparing HPLC column chemistries for resolving diverse acrylate monomers.

Experimental Protocol: Extraction and HPLC Analysis

To ensure a self-validating system, the extraction protocol must quantitatively separate the residual monomers from the polymer matrix without inducing further polymerization or degradation.

Part A: Sample Preparation (Polymer Precipitation Method)

Causality Check: Injecting dissolved polymers directly into an HPLC will irreversibly foul the column. We use a precipitation method to crash out the high-molecular-weight polymer while keeping the small monomer molecules in solution.

  • Dissolution: Accurately weigh 100 mg of the polymer sample (e.g., Eudragit) into a 10 mL volumetric flask. Add 5 mL of Tetrahydrofuran (THF). Why THF? THF is a strong, volatile solvent that readily breaks down the hydrophobic polymer matrix.

  • Precipitation: Slowly add HPLC-grade Hexane (or Water, depending on the polymer's solubility profile) dropwise until the 10 mL mark is reached. The high-molecular-weight polymer will instantly precipitate as a white solid.

  • Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 10 minutes at 4°C to pellet the polymer.

  • Filtration: Draw the clear supernatant and filter it through a 0.2 µm PTFE syringe filter directly into an HPLC vial.

G A 1. Polymer Matrix (e.g., Eudragit) B 2. Dissolution (THF solvent) A->B C 3. Precipitation (Add Hexane/H2O) B->C D 4. Centrifugation (10,000 x g) C->D E 5. Filtration (0.2 µm PTFE) D->E F 6. HPLC Injection (UV 210 nm) E->F

Workflow for extracting residual acrylate monomers from a polymer matrix prior to HPLC analysis.

Part B: HPLC Method Parameters

Causality Check: Acrylic acid has a pKa of ~4.2. If run at a neutral pH, it ionizes into an acrylate anion, becoming too polar to retain. We acidify the mobile phase to pH ~2.5 to fully protonate the carboxylic acid group, thereby increasing its hydrophobicity and retention.

  • Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade Water (pH ~2.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm. Why 210 nm? Acrylates lack complex chromophores; however, their conjugated carbonyl and alkene double bonds ( π→π∗ transition) absorb strongly in the low UV region.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Holds highly aqueous conditions to retain Acrylic Acid)

    • 2.0 - 10.0 min: Linear ramp to 70% B (Elutes hydrophobic acrylates like Butyl Acrylate)

    • 10.0 - 12.0 min: Hold at 70% B

    • 12.1 - 15.0 min: Return to 5% B (Column re-equilibration)

By utilizing a polar-embedded stationary phase combined with a low-pH mobile phase and a structured precipitation extraction, this protocol ensures robust, reproducible, and compliant quantification of residual acrylate monomers.

References

  • Title: ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Analytical Testing – Extractables and Leachables Testing for Pharmaceutical Products Source: Pharmaceutical Outsourcing URL: [Link]

The Absolute Truth in Purity: A Comparative Guide to Quantitative NMR (qNMR) vs. Traditional Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of organic compound purity is the bedrock of drug development, reference material certification, and chemical synthesis. Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection has been the default analytical workhorse. However, a paradigm shift is occurring. The 1 now recognizes Quantitative Nuclear Magnetic Resonance (qNMR) as a primary reference measurement procedure for quantifying organic compounds[1].

This guide objectively compares the mechanistic foundations, performance metrics, and operational workflows of qNMR against traditional HPLC, providing drug development professionals with a self-validating framework for absolute purity assessment.

Mechanistic Foundations: Why qNMR is a Primary Analytical Method

To understand why qNMR is rapidly becoming the gold standard for absolute quantification, we must examine the physics underlying the signal generation.

In HPLC-UV , the detector's signal intensity depends entirely on the molar absorptivity (extinction coefficient) of the specific molecule at a given wavelength. Because a parent compound and its trace impurities often have vastly different UV response factors, accurate quantification requires an identical, highly pure reference standard for every single component in the mixture[2]. Without these specific standards, HPLC is merely a secondary, comparative method.

Conversely, ¹H-qNMR relies on a fundamental physical absolute: the integrated area of a nuclear resonance signal is strictly and directly proportional to the molar quantity of the nuclei (protons) generating that signal[3]. A proton is a proton, regardless of the molecular scaffold it resides on. This means that a generic, highly pure internal standard—such as Maleic acid or DSS—can be used to quantify any unrelated organic molecule[4]. Because it does not require an identical reference standard, qNMR is a primary, absolute quantification system.

Head-to-Head Performance Data: qNMR vs. HPLC

The choice between qNMR and HPLC hinges on the specific analytical goals of the researcher. The following table summarizes the quantitative performance data comparing qNMR to a validated RP-HPLC method[2][3].

Performance MetricQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Quantification Principle Primary, direct measurement based on nuclear spin proportionality.Secondary, comparative measurement based on chromatographic separation.
Reference Standard Needs Generic internal standard (No identical standard needed).Identical certified reference standard required for analyte and impurities.
Accuracy (% Recovery) 99.5% – 100.5% (Provides an absolute molar purity value).99.0% – 101.0% (Can be biased by differing UV response factors).
Precision (RSD%) < 1.0% (Fewer sample preparation steps reduce variance).< 1.5%
Limit of Detection (LOD) ~0.1%~0.01% (Superior sensitivity for trace impurities).
Limit of Quantitation (LOQ) ~0.3%~0.05%
Analysis Time per Sample ~15 minutes (Minimal method development required).~30+ minutes (Requires extensive method development & calibration curves).

Data Interpretation: While HPLC provides superior sensitivity (LOD/LOQ) making it the undisputed champion for trace impurity profiling, qNMR delivers superior absolute accuracy and precision[3]. Furthermore, because 5, it drastically reduces method development time[5].

Analytical Decision Matrix

Relying on a single analytical method can sometimes be misleading. The most robust characterizations utilize an orthogonal approach, leveraging the strengths of both techniques[6].

MethodSelection Start Need to assess organic compound purity? HasStd Is an identical certified reference standard available? Start->HasStd Trace Is trace impurity profiling (< 0.1%) the main goal? HasStd->Trace Yes UseQNMR Use qNMR (Primary Absolute Method) HasStd->UseQNMR No UseHPLC Use HPLC-UV/MS (Secondary Relative Method) Trace->UseHPLC Yes Orthogonal Orthogonal Approach (qNMR for absolute purity, HPLC for trace profiling) Trace->Orthogonal No, need comprehensive characterization

Caption: Logical framework for selecting between qNMR and HPLC based on analytical requirements.

Self-Validating Experimental Protocol: The Internal Standard Method

To achieve the high precision (< 1.0% RSD) associated with qNMR, the experimental protocol must be treated as a self-validating metrological system. The following methodology details the causal reasoning behind each critical step in the Internal Standard (IS) workflow.

qNMRProtocol S1 1. Internal Standard Selection Ensure non-overlapping peaks, high purity, and complete solubility S2 2. Gravimetric Preparation Co-weigh analyte and standard using an ultra-microbalance S1->S2 S3 3. NMR Acquisition Apply 90° pulse and set relaxation delay (D1 > 5×T1) S2->S3 S4 4. Data Processing Perform manual phase/baseline correction & precise integration S3->S4 S5 5. Purity Calculation Calculate absolute mass fraction using the molar ratio equation S4->S5

Caption: Step-by-step workflow for absolute purity determination using the qNMR internal standard method.

Step 1: Internal Standard (Calibrant) Selection
  • Action: Select a Certified Reference Material (CRM) to act as the internal standard.

  • Causality: The standard must possess 7 and be completely soluble in the chosen deuterated solvent[7]. Most importantly, it must yield simple, non-overlapping singlet resonances. If the standard's peaks overlap with the analyte, accurate integration becomes mathematically impossible.

Step 2: Metrological Gravimetric Preparation
  • Action: Co-weigh the analyte and the internal standard into the same vial using an8[8].

  • Causality: qNMR is fundamentally a gravimetric technique translated into a spectroscopic readout. Because the final purity calculation relies on the exact mass ratio of the standard to the analyte, weighing error is the single largest contributor to measurement uncertainty. A 1% error in weighing translates directly to a 1% error in absolute purity.

Step 3: System Suitability & NMR Acquisition
  • Action: Determine the longitudinal relaxation time (T1) of the slowest-relaxing proton in the mixture using an inversion-recovery experiment. Set the relaxation delay (D1) to at least 5 to 7 times this T1 value. Use a 90° excitation pulse[5][9].

  • Causality: NMR quantification requires the nuclear spin system to return to thermal equilibrium between pulses. If D1 is too short, signals from slow-relaxing protons will be artificially attenuated, destroying the strict proportionality between peak area and molar concentration. The 90° pulse is utilized to maximize the signal-to-noise ratio (S/N)[5].

Step 4: Data Processing
  • Action: Apply a minimal exponential line broadening (e.g., 0.1 – 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation. Perform strict manual phase and baseline correction[5].

  • Causality: Automated baseline correction algorithms often distort the baseline under broad peaks or near solvent residuals, cutting off the "tails" of the Lorentzian peak. Manual correction ensures the entire peak area is integrated, preventing systematic under-quantification.

Step 5: Absolute Purity Calculation
  • Action: Calculate the mass fraction purity ( Px​ ) using the following self-validating molar ratio equation[10]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I is the integral area, N is the number of protons, M is the molar mass, m is the gravimetric mass, and Pstd​ is the certified purity of the internal standard).

Conclusion

While HPLC remains indispensable for trace impurity detection and complex mixture separation, qNMR has cemented its status as the gold standard for absolute purity assessment. By adopting orthogonal strategies—utilizing qNMR to establish the absolute molar purity of a main component and HPLC to profile trace impurities—researchers can achieve unparalleled confidence, ensuring the highest scientific integrity in drug development and reference material certification.

References

  • BenchChem. "A Comparative Guide to Pseudopurpurin Purity Assessment: qNMR vs. HPLC." BenchChem.
  • Sigma-Aldrich.
  • University of Oxford. "Quantitative NMR Spectroscopy." Oxford University.
  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." BenchChem.
  • BIPM. "Quantitative NMR (qNMR).
  • ETH Zurich.
  • Emery Pharma.
  • BenchChem. "2-Amino-1-phenylethanol Hydrochloride|CAS 4561-43-7." BenchChem.
  • BenchChem. "2-methyl-N-phenylaniline | High Purity." BenchChem.
  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass.

Sources

Poly(DMAEMA) vs. Poly(NIPAAM): A Comprehensive Guide to Stimuli-Responsive Polymers in Nanomedicine

Author: BenchChem Technical Support Team. Date: March 2026

Stimuli-responsive polymers, often termed "smart polymers," undergo drastic physicochemical changes in response to environmental triggers. For researchers developing targeted drug delivery systems and dynamic biomaterials, poly(N-isopropylacrylamide) (PNIPAAm) and poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) represent the gold standards for thermo- and pH-responsive systems, respectively.

As a Senior Application Scientist, I have structured this guide to move beyond surface-level properties, diving deep into the mechanistic causality of their phase transitions, comparative quantitative data, and self-validating experimental workflows required for rigorous characterization.

Mechanistic Foundations of Phase Transitions

Poly(NIPAAM): The Benchmark Thermoresponsive Polymer

PNIPAAm is globally recognized for its sharp, well-defined lower critical solution temperature (LCST) at approximately 32 °C in aqueous media 1, 2. The Causality of LCST: Below 32 °C, the hydrophilic amide groups form strong intermolecular hydrogen bonds with surrounding water molecules, maintaining the polymer in a hydrated, extended coil state [[3]](). As the temperature exceeds the LCST, the entropic penalty of structuring water molecules around the hydrophobic isopropyl groups overcomes the enthalpic contribution of hydrogen bonding. This thermodynamic shift causes the hydrogen bonds to break, leading to a rapid hydrophobic collapse and macroscopic phase separation [[3]](), 2.

Poly(DMAEMA): The Dual-Responsive Polyelectrolyte

Unlike the mono-responsive PNIPAAm, PDMAEMA is a weak polyelectrolyte featuring a tertiary amine group, rendering it responsive to both temperature and pH 4. The Causality of Dual-Responsiveness: The phase transition of PDMAEMA is strictly dictated by its protonation state. At an acidic pH (pH < 6), the dimethylamino groups are fully protonated. The resulting electrostatic repulsion and extreme hydrophilicity keep the polymer chains extended, completely abolishing the LCST behavior 4, [[5]](). At a basic pH (pH > 8), the amines are deprotonated, and the polymer exhibits an LCST ranging from 25 °C to 57 °C, heavily dependent on molecular weight and architecture [[4]](). Interestingly, in the presence of specific multivalent counterions, PDMAEMA can also exhibit an upper critical solution temperature (UCST) 6.

Phase_Transitions PNIPAAm PNIPAAm (Hydrated Coil) PNIPAAm_Collapse Hydrophobic Globule (Phase Separation) PNIPAAm->PNIPAAm_Collapse Temp > 32°C (H-bonds break) PDMAEMA PDMAEMA (Variable pH) PDMAEMA_Low Protonated (pH < 6) Fully Soluble, No LCST PDMAEMA->PDMAEMA_Low Acidic Media PDMAEMA_High Deprotonated (pH > 8) LCST ~25-57°C PDMAEMA->PDMAEMA_High Basic Media PDMAEMA_High->PNIPAAm_Collapse Temp > LCST

Logical flow of phase transitions for PNIPAAm and PDMAEMA based on environmental stimuli.

Quantitative Property Comparison

To guide material selection, the following table summarizes the key physicochemical differences between the two polymers based on empirical data.

PropertyPoly(NIPAAM)Poly(DMAEMA)
Monomer Structure N-isopropylacrylamide2-(dimethylamino)ethyl methacrylate
Primary Stimulus TemperaturepH and Temperature 4
LCST (Aqueous) ~32 °C (Stable across most pH) 225–57 °C (Highly pH-dependent) [[4]]()
pKa N/A (Neutral)~7.0 - 7.5 (Weak Polybase)
Phase Transition Logic Loss of H-bonding Hydrophobic collapseDeprotonation Loss of electrostatic repulsion Hydrophobic collapse
Biomedical Applications Thermal targeting, cell sheet engineering [[1]]()Gene transfection, tumor microenvironment targeting 7

Application in Drug & Gene Delivery

PNIPAAm in Thermal Targeting: Because PNIPAAm's LCST (32 °C) sits just below human body temperature (37 °C), it is frequently copolymerized with hydrophilic monomers to raise its transition temperature to ~39-40 °C. This engineering allows nanocarriers to circulate stably at normal body temperature and selectively collapse to release their payload only in locally heated tumor tissues 8, 2. Additionally, PNIPAAm surfaces are heavily utilized in tissue engineering for enzyme-free cell harvesting; lowering the temperature below 32 °C forces the surface to become hydrophilic, gently detaching intact cell sheets without proteolytic damage 1.

PDMAEMA in Gene Delivery and Tumor Microenvironments: PDMAEMA's cationic nature at physiological pH makes it an exceptional non-viral vector for gene therapy. It readily complexes with negatively charged DNA or RNA 7. Upon endocytosis, the tertiary amines act as a "proton sponge" in the acidic endosome, causing osmotic swelling and endosomal rupture, which releases the genetic payload into the cytoplasm. Furthermore, PDMAEMA hydrogels demonstrate rapid deswelling kinetics in response to pH shifts, making them ideal for targeted release in the slightly acidic tumor microenvironment or the gastrointestinal tract 9.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols form a self-validating system for synthesizing and characterizing these polymers.

Protocol 1: Controlled Synthesis via RAFT Polymerization

Causality of Method: Free-radical polymerization yields high dispersity (Đ > 1.5), causing a broad, poorly defined phase transition. Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen because it ensures a narrow molecular weight distribution (Đ < 1.2), resulting in a sharp, predictable LCST essential for clinical applications 8.

  • Preparation: Dissolve the monomer (NIPAAm or DMAEMA), a RAFT agent (e.g., CPADB), and an initiator (AIBN) in 1,4-dioxane at a molar ratio of [Monomer]:[RAFT]:[Initiator] = 100:1:0.2.

  • Deoxygenation: Purge the solution with ultra-pure Nitrogen or Argon for 30 minutes. Why? Oxygen is a highly reactive diradical that rapidly quenches propagating polymer radicals, prematurely terminating the RAFT process and skewing the final LCST.

  • Polymerization: Immerse the sealed reaction vessel in an oil bath pre-heated to 70 °C for 12-24 hours.

  • Purification: Terminate the reaction by rapid cooling. Precipitate the polymer in cold diethyl ether (for PNIPAAm) or hexane (for PDMAEMA) to remove unreacted monomers. Dry under vacuum.

Protocol 2: Self-Validating LCST Determination

Causality of Method: Relying solely on visual cloud points can be subjective. Combining UV-Vis spectrophotometry (which measures macroscopic phase separation) with Differential Scanning Calorimetry (DSC) (which measures the thermodynamic enthalpy of hydration shell cleavage) ensures rigorous, cross-validated data [[1]](), 10.

  • Sample Preparation: Prepare polymer solutions at 2 mg/mL in deionized water (for PNIPAAm) or buffered solutions at specific pH values (for PDMAEMA).

  • UV-Vis Transmittance (Macroscopic):

    • Place the sample in a temperature-controlled cuvette.

    • Monitor transmittance at 500 nm while heating at a rate of 1 °C/min.

    • Data Extraction: The LCST (Cloud Point) is defined as the temperature at which transmittance drops to 50% 1.

  • DSC Analysis (Thermodynamic):

    • Load 10-20 mg of the polymer solution into a hermetic aluminum pan.

    • Run a heating cycle from 10 °C to 60 °C at 2 °C/min.

    • Data Extraction: The onset of the endothermic peak corresponds to the breaking of hydrogen bonds, validating the UV-Vis cloud point 1, [[10]]().

LCST_Validation Prep Polymer Solution (2 mg/mL in Buffer) UVVis UV-Vis Spectrophotometry (Optical Transmittance) Prep->UVVis DSC Differential Scanning Calorimetry (Thermodynamic Enthalpy) Prep->DSC Data_UV Cloud Point (50% Transmittance Drop) UVVis->Data_UV 1°C/min Heating Data_DSC Endothermic Onset (H-Bond Cleavage) DSC->Data_DSC 2°C/min Heating Validate Cross-Validated LCST Profile Data_UV->Validate Data_DSC->Validate

Self-validating workflow combining optical and thermodynamic methods for LCST determination.

References

  • Poly(N-isopropylacrylamide) modified polydopamine as temperature-responsive surface for cultivation and harvest of mesenchymal stem cells. nih.gov. 1

  • PDMAEMA from α to ω chain ends: tools for elucidating the structure of poly(2-(dimethylamino)ethyl methacrylate). rsc.org. 4

  • A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers. nih.gov. 5

  • Fluctuation In the Phase Transition Temperature of Poly (NIPAAm-co-HEMA- co-DMAMVA)-Post. scispace.com. 3

  • Tuning the Thermoresponsiveness of Weak Polyelectrolytes by pH and Light: Lower and Upper Critical-Solution Temperature of Poly(N,N-dimethylaminoethyl methacrylate). acs.org. 6

  • Effects of terminal group and chain length on temperature-responsive chromatography utilizing poly(N-isopropylacrylamide) synthesized via RAFT polymerization. rsc.org. 8

  • Controlling the LCST-Phase Transition in Azobenzene-Functionalized Poly (N-Isopropylacrlyamide) Hydrogels by Light. mdpi.com. 10

  • Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. nih.gov.2

  • Study on novel hydrogels based on thermosensitive PNIPAAm with pH sensitive PDMAEMA grafts. nih.gov. 7

  • Rapid Deswelling of PDMAEMA Hydrogel in Response to pH and Temperature Changes and Its Application in Controlled Drug Delivery. dergipark.org.tr. 9

Sources

A Comparative Guide to Cationic Polymers for Drug Delivery: Profiling Poly(Methyl 2-(dimethylamino)prop-2-enoate) and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of non-viral gene and drug delivery, cationic polymers have emerged as a cornerstone technology, offering a versatile and tunable platform to overcome the physiological barriers to intracellular delivery. Their defining characteristic, a net positive charge at physiological pH, facilitates the condensation of negatively charged payloads such as nucleic acids and proteins into nanoparticles, protecting them from degradation and enabling cellular uptake. This guide provides an in-depth comparison of the performance of a promising candidate, poly(Methyl 2-(dimethylamino)prop-2-enoate), and its close structural analog poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), against established cationic polymers: Chitosan, Poly(L-lysine) (PLL), and Polyethylenimine (PEI). This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective understanding of their relative strengths and weaknesses.

Introduction to Cationic Polymers in Drug Delivery

The journey of a therapeutic agent to its intracellular target is fraught with challenges, including enzymatic degradation, clearance by the reticuloendothelial system, and the formidable barrier of the cell membrane. Cationic polymers address these hurdles by forming nanocomplexes with their cargo, primarily through electrostatic interactions. These complexes shield the therapeutic agent and present a positively charged surface that interacts with the anionic cell membrane, triggering endocytosis. A critical step for successful delivery is the subsequent escape from the endosome to avoid lysosomal degradation, a process often facilitated by the "proton sponge" effect, where the polymer's buffering capacity leads to endosomal rupture.

The ideal cationic polymer should exhibit high transfection or delivery efficiency, low cytotoxicity, biocompatibility, and biodegradability. However, a delicate balance exists between these properties; for instance, a high cationic charge density often correlates with both increased transfection efficiency and heightened cytotoxicity. The polymers discussed herein represent a spectrum of this balance, from naturally derived polysaccharides to synthetic polypeptides and polyamines.

Profiling Poly(Methyl 2-(dimethylamino)prop-2-enoate) and its Analogs

Poly(Methyl 2-(dimethylamino)prop-2-enoate) belongs to the family of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers that have garnered significant attention for their pH-responsive nature and tunable properties.[1] Due to the limited availability of direct comparative studies on poly(Methyl 2-(dimethylamino)prop-2-enoate), this guide will leverage data from its close and extensively studied structural analog, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), to provide a robust performance comparison. PDMAEMA shares the key functional tertiary amine group responsible for the cationic character and pH-responsiveness.[2][3][4]

Key Properties of PDMAEMA:

  • pH-Responsiveness: The tertiary amine groups on PDMAEMA have a pKa of approximately 7.4.[5] This means that in the acidic environment of the endosome, these amines become protonated, leading to polymer swelling and contributing to the proton sponge effect for endosomal escape.

  • Tunable Molecular Weight: PDMAEMA can be synthesized with controlled molecular weights and architectures (linear or branched), which significantly impacts its transfection efficiency and cytotoxicity. Higher molecular weights generally lead to better DNA condensation and transfection efficiency but also increased toxicity.[4][6]

  • Biocompatibility: While generally considered to have lower cytotoxicity than PEI, the biocompatibility of PDMAEMA is dependent on its molecular weight and concentration.[2][3][4]

Established Cationic Polymers: A Comparative Overview

Chitosan

Chitosan is a natural, biodegradable, and biocompatible polysaccharide derived from the deacetylation of chitin.[7] Its cationic nature arises from the protonation of its primary amine groups in acidic conditions.

  • Strengths: Excellent biocompatibility, low immunogenicity, and biodegradability.[7]

  • Weaknesses: Low solubility at physiological pH and generally lower transfection efficiency compared to synthetic polymers like PEI.[8]

Poly(L-lysine) (PLL)

PLL is a synthetic polypeptide with a primary amine in the side chain of each lysine residue, making it highly cationic.

  • Strengths: Biodegradable and offers a high charge density for efficient DNA condensation.

  • Weaknesses: Can exhibit significant cytotoxicity and relatively low transfection efficiency on its own, often requiring the inclusion of endosomolytic agents to be effective.[9]

Polyethylenimine (PEI)

PEI is a synthetic polymer with a high density of primary, secondary, and tertiary amines, making it one of the most effective non-viral transfection agents. It is available in both linear and branched forms.

  • Strengths: High transfection efficiency due to its strong DNA binding and buffering capacity (proton sponge effect).[6]

  • Weaknesses: Significant cytotoxicity, which is a major obstacle to its clinical application. Its non-biodegradable nature also raises concerns about long-term toxicity.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the performance of PDMAEMA against other cationic polymers based on key experimental metrics.

Table 1: Transfection Efficiency Comparison
PolymerCell Line(s)Transfection EfficiencySource(s)
PDMAEMA COS-7, OVCAR-3Two-fold higher than DEAE dextran and eight times higher than poly(L-lysine).
HEK 293Lower than Lipofectamine, but with lower toxicity.
CHO-K1Dependent on molecular weight; >20 kDa required for significant transfection.[6]
Chitosan Calu-3Lower than Lipofectamine.[8]
JAWSIISimilar efficiency in both Calu-3 and JAWSII cells.[8]
Poly(L-lysine) COS-7, OVCAR-3Lower than PDMAEMA and DEAE dextran.
PEI (25 kDa) VariousConsidered the "gold standard" for high transfection efficiency in many cell lines.
Table 2: Cytotoxicity Comparison
PolymerCell Line(s)Cytotoxicity Profile (IC50 or Observation)Source(s)
PDMAEMA U937IC50 of 25-50 µg/ml.[3]
Caco-2IC50 of 100-250 µg/ml.[3]
CHO-K1Cytotoxicity increases with molecular weight.[6]
Chitosan Calu-3, JAWSIINegligible cytotoxicity even at high concentrations.[8]
Poly(L-lysine) -Can be toxic, especially at high concentrations.[9]
PEI (25 kDa) VariousHigh cytotoxicity is a major limitation.
Table 3: Drug Loading Capacity
PolymerDrug/PayloadLoading CapacitySource(s)
PDMAEMA Plasmid DNAOptimal at a 3:1 polymer to plasmid weight ratio.
Chitosan Ursolic AcidHigh encapsulation efficiency of around 80%.
Poly(L-lysine) MethotrexateDrug loading content of 58.9%.
PEI Plasmid DNAForms stable complexes at various N/P ratios.

Experimental Protocols

Synthesis of Poly(Methyl 2-(dimethylamino)prop-2-enoate)

A representative synthesis of a poly(β-amino ester) like poly(Methyl 2-(dimethylamino)prop-2-enoate) can be achieved through the Michael addition of an amine to a diacrylate ester.

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve methyl 2-(dimethylamino)prop-2-enoate in a suitable organic solvent (e.g., tetrahydrofuran).

  • Initiation: Add a diacrylate monomer (e.g., 1,4-butanediol diacrylate) to the solution. The ratio of amine to diacrylate will influence the final molecular weight of the polymer.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 48 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).

  • Drying: Collect the precipitated polymer by filtration and dry under vacuum to remove residual solvent.

In Vitro Transfection Efficiency Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cell line (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Polymer-DNA Complex Formation:

    • Dilute the cationic polymer and a reporter plasmid (e.g., encoding GFP or luciferase) separately in a serum-free medium.

    • Combine the diluted polymer and DNA solutions at the desired N/P ratio (ratio of nitrogen atoms in the polymer to phosphate groups in the DNA).

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Remove the culture medium from the cells and wash with PBS.

    • Add the polymer-DNA complexes to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C.

  • Post-Transfection:

    • Remove the transfection medium and replace it with a fresh complete culture medium.

    • Incubate the cells for an additional 24-48 hours.

  • Analysis:

    • For GFP expression, visualize the cells under a fluorescence microscope.

    • For luciferase expression, lyse the cells and measure the luciferase activity using a luminometer.

Cytotoxicity Assessment (MTT Assay)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the cationic polymer. Include untreated cells as a control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing Key Mechanisms and Workflows

Polymer_DNA_Complexation cluster_0 Complex Formation cluster_1 Cellular Uptake and Endosomal Escape Cationic_Polymer Cationic Polymer (+) Nanoparticle Polyplex Nanoparticle Cationic_Polymer->Nanoparticle Electrostatic Interaction DNA DNA (-) DNA->Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis Cell_Membrane Cell Membrane (-) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry

Caption: Formation of a polyplex and its cellular uptake pathway.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Cationic Polymer A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The selection of a cationic polymer for a specific drug or gene delivery application is a multifaceted decision that requires careful consideration of the trade-off between efficiency and safety. While PEI remains a benchmark for high transfection efficiency, its associated cytotoxicity is a significant drawback. Natural polymers like Chitosan offer superior biocompatibility but often at the cost of reduced efficacy.

Poly(Methyl 2-(dimethylamino)prop-2-enoate) and its well-studied analog, PDMAEMA, represent a promising middle ground. Their pH-responsive nature, which facilitates endosomal escape, combined with a more favorable cytotoxicity profile compared to PEI, makes them attractive candidates for further development. The ability to precisely control their molecular weight and architecture through modern polymerization techniques offers a powerful tool to fine-tune their performance for specific applications.

Future research will likely focus on the development of biodegradable and highly efficient derivatives of these polymers, potentially through copolymerization with other functional monomers or by creating more complex architectures. As our understanding of the structure-property relationships of cationic polymers deepens, the rational design of next-generation delivery vectors with enhanced performance and safety profiles will undoubtedly accelerate the clinical translation of gene and drug therapies.

References

  • High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures. PubMed. [Link]

  • Differential anti-bacterial effects of poly(2-(dimethylamino ethyl)methacrylate)) against Gram-positive and Gram-negative bacteria. UCD Research Repository. [Link]

  • In vitro DNA plasmid condensation and transfection through pH-responsive nanohydrogel. SpringerLink. [Link]

  • Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers. MDPI. [Link]

  • Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. PMC. [Link]

  • Effect of size and serum proteins on transfection efficiency of poly ((2-dimethylamino)ethyl methacrylate)-plasmid nanoparticles. PubMed. [Link]

  • Relation between transfection efficiency and cytotoxicity of poly(2-(dimethylamino)ethyl methacrylate)/plasmid complexes. Semantic Scholar. [Link]

  • The use of PEGylated poly [2-(N,N-dimethylamino) ethyl methacrylate] as a mucosal DNA delivery vector and the activation of innate immunity and improvement of HIV-1-specific immune responses. PubMed. [Link]

  • Influence of polymer architecture and molecular weight of poly(2-(dimethylamino)ethyl methacrylate) polycations on transfection efficiency and cell viability in gene delivery. PubMed. [Link]

  • A Review of Chitosan-Based Materials for Biomedical, Food, and Water Treatment Applications. MDPI. [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers. [Link]

  • Pharmacological and Biological Efficacy of Chitosan-Based Materials. MDPI. [Link]

  • PDMAEMA based gene delivery materials. ResearchGate. [Link]

  • Hydrophilic Natural Polylysine as Drug Nanocarrier for Preparation of Helical Delivery System. PMC. [Link]

  • The scheme showing the difference between drug release from... ResearchGate. [Link]

  • Comparative Study of Diethylaminoethyl-Chitosan and Methylglycol-Chitosan as Potential Non-Viral Vectors for Gene Therapy. ResearchGate. [Link]

  • Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. MDPI. [Link]

  • Comparative evaluation and optimization of off-the-shelf cationic polymers for gene delivery purposes. RSC Publishing. [Link]

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Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling Methyl 2-(dimethylamino)prop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, causally grounded framework for handling Methyl 2-(dimethylamino)prop-2-enoate . This compound—an alpha-amino acrylate—presents a complex dual-hazard profile due to its highly reactive electrophilic acrylate moiety and its basic, nucleophilic tertiary amine group.

Standard generalized safety templates are insufficient for this class of molecules. This guide bridges the gap between mechanistic toxicology and practical laboratory logistics, ensuring that every safety measure you implement is backed by chemical rationale [1].

Mechanistic Toxicology & Hazard Assessment

To handle Methyl 2-(dimethylamino)prop-2-enoate safely, one must understand why it is dangerous. The molecule's toxicity is not arbitrary; it is a direct consequence of its functional groups:

  • The Acrylate Moiety (Michael Acceptor): The α,β -unsaturated ester is highly susceptible to spontaneous, exothermic free-radical polymerization. In biological systems, it acts as a potent electrophile. It readily undergoes Michael addition with cellular thiols (such as glutathione) and primary amines on proteins. This covalent alkylation depletes cellular antioxidants and triggers severe allergic sensitization (H317) and systemic toxicity[2].

  • The Dimethylamino Group (Nucleophile/Base): The tertiary amine confers significant basicity to the molecule. Upon contact with physiological moisture (sweat, tears, mucous membranes), it induces local pH spikes, leading to the rapid saponification of lipid bilayers and severe corrosive tissue damage (H314) [1].

Tox A Methyl 2-(dimethylamino)prop-2-enoate B Acrylate Moiety (Electrophilic Michael Acceptor) A->B C Dimethylamino Group (Basic / Nucleophilic) A->C D Covalent Binding to Cellular Thiols (Glutathione Depletion) B->D Alkylation E Saponification of Skin Lipids (Local pH Alteration) C->E Protonation F Severe Sensitization & Systemic Toxicity (H317, H330) D->F G Corrosive Tissue Damage (H314) E->G

Caption: Mechanistic pathways of Methyl 2-(dimethylamino)prop-2-enoate toxicity and tissue damage.

Quantitative Hazard Summary
Property / HazardClassification / ValueOperational Implication
Flammability Flammable Liquid (H226)Flash point is typically ~59°C for amino acrylates. Keep away from static discharge and open flames [1].
Corrosivity Causes severe skin burns (H314)Irreversible eye and skin damage upon contact. Requires impermeable barrier PPE.
Acute Toxicity Fatal if inhaled (H330), Toxic in contact with skin (H311)Vapor pressure is significant. Must be handled exclusively in a highly ventilated, enclosed environment[2].
Reactivity Polymerization HazardRequires an inhibitor (e.g., MEHQ) and dissolved oxygen to prevent auto-polymerization [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are highly permeable to acrylates and will fail rapidly when exposed to the amine component. The following PPE matrix is strictly required:

PPE CategoryRequired Material/StandardCausality & Scientific Rationale
Hand Protection Butyl Rubber or Silver Shield/4H laminates.Acrylates act as aggressive solvents against standard nitrile and latex, causing breakthrough in under 5 minutes. Butyl rubber provides superior resistance to both esters and amines.
Eye/Face Chemical splash goggles AND an 8-inch face shield.The basicity of the amine causes immediate, irreversible corneal saponification upon splashing.
Respiratory NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges.High inhalation toxicity (H330). If handling volumes >500 mL outside a closed system, a Supplied-Air Respirator (SAR) is mandatory.
Body Tychem® QC suit or heavy-duty impermeable lab coat.Prevents systemic absorption (H311) through accidental spills on standard woven cotton lab coats.

Operational Workflow & Engineering Controls

Handling this compound requires a self-validating protocol to ensure the monomer remains stabilized and the operator remains unexposed.

Step-by-Step Handling Methodology
  • Inhibitor Verification (Self-Validation Step): Before use, verify the presence of an inhibitor such as Monomethyl Ether Hydroquinone (MEHQ). Crucial Insight: MEHQ requires dissolved oxygen to function as a radical scavenger. Do not sparge the reagent with inert gas (N2/Ar) for prolonged periods , as stripping the oxygen will deactivate the MEHQ and trigger a runaway exothermic polymerization [3].

  • Environmental Setup: Conduct all transfers inside a certified chemical fume hood with a minimum face velocity of 100–120 fpm. Ensure no localized heat sources (hot plates, direct sunlight) are present.

  • Temperature Control: Store and handle the chemical at temperatures strictly below 25°C. Elevated temperatures exponentially increase the rate of spontaneous free-radical initiation.

  • Transfer Mechanics: Use a closed-system transfer (e.g., cannula or gas-tight syringe) to minimize vapor release. If using a syringe, ensure the plunger is fitted with a PTFE tip, as the acrylate will degrade standard rubber plungers.

Workflow Start 1. Pre-Operation: Verify MEHQ Inhibitor Level Vent 2. Engineering Control: Fume Hood (Face Velocity >100 fpm) Start->Vent PPE 3. Don PPE: Butyl Gloves, Respirator, Splash Goggles Vent->PPE Transfer 4. Transfer Mechanics: Maintain Dissolved O2 for MEHQ PPE->Transfer Temp 5. Temperature Control: Keep < 25°C to Prevent Auto-polymerization Transfer->Temp Clean 6. Post-Operation: Quench Residue & Dispose Temp->Clean

Caption: Step-by-step operational workflow for safe handling and transfer.

Emergency Response & Decommissioning Plan

Due to its high aquatic toxicity (H400/H412) and RCRA hazardous waste status, disposal and spill response must be meticulously controlled [1].

Spill Containment Protocol
  • Evacuate & Assess: If the spill is >100 mL or outside a fume hood, evacuate the lab immediately. The vapor cloud is highly toxic and flammable.

  • Eliminate Ignition Sources: Shut off all electrical equipment remotely if possible.

  • Containment: Don a Self-Contained Breathing Apparatus (SCBA) and fully encapsulated suit. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a commercial spill kit designed for reactive organics). Never use combustible materials like sawdust.

  • Neutralization: Carefully wash the spill area with a mild, dilute acidic solution (e.g., 5% acetic acid) to neutralize the residual amine basicity, followed by copious amounts of water.

Spill Spill Spill Detected Assess Volume > 100mL or Outside Fume Hood? Spill->Assess Evac Evacuate Area & Call HazMat Response Assess->Evac Yes Contain Don SCBA & Contain with Inert Absorbent (Sand) Assess->Contain No Ventilate Maximize Ventilation & Eliminate Ignition Sources Contain->Ventilate Dispose Seal in RCRA Hazardous Waste Container Ventilate->Dispose

Caption: Logic tree for immediate spill response and containment.

Waste Disposal & Decommissioning
  • Quenching: Do not dispose of unreacted monomer directly into waste streams. Small residual amounts in glassware should be deliberately polymerized (quenched) in a controlled fume hood environment using a dilute radical initiator (like AIBN or peroxides) under dilute aqueous/organic conditions. Once polymerized into a solid mass, the toxicity is drastically reduced.

  • Segregation: Store bulk waste in tightly sealed, clearly labeled, grounded containers. Keep segregated from strong acids, oxidizers, and heavy metal ions (which can inadvertently initiate polymerization).

  • Disposal: Hand over to a licensed hazardous waste disposal facility for high-temperature incineration in accordance with local environmental regulations.

References

  • ResearchGate. Spontaneous Amino-Yne Click Polymerization: A Powerful Tool toward Regio-and Stereo-specific Poly(β-aminoacrylates). Available at:[Link]

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